molecular formula C8H17NO2 B1418598 2-hydroxy-N-(pentan-2-yl)propanamide CAS No. 1153455-58-3

2-hydroxy-N-(pentan-2-yl)propanamide

Cat. No.: B1418598
CAS No.: 1153455-58-3
M. Wt: 159.23 g/mol
InChI Key: YJVNSSHGZPAOCC-UHFFFAOYSA-N
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Description

2-hydroxy-N-(pentan-2-yl)propanamide is a chemical compound provided for research and development purposes. This compound is a propanamide derivative, a class of molecules that serve as valuable intermediates and building blocks in medicinal chemistry and pharmaceutical research . The structure features a hydroxy group and a pentan-2-yl substituent on the amide nitrogen, making it a candidate for further chemical modification and structure-activity relationship (SAR) studies. With the CAS Registry Number 1153455-58-3 , it is available for use in synthetic chemistry projects. Researchers can employ this compound in the exploration of new pharmacologically active agents or as a standard in analytical methods development. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

2-hydroxy-N-pentan-2-ylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-4-5-6(2)9-8(11)7(3)10/h6-7,10H,4-5H2,1-3H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJVNSSHGZPAOCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)NC(=O)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Hydroxy-N-(pentan-2-yl)propanamide: Chemical Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and potential applications of 2-hydroxy-N-(pentan-2-yl)propanamide (CAS 62225-34-7), also known as N-(sec-amyl)lactamide.

Executive Summary

This compound (CAS 62225-34-7) is a secondary carboxamide derived from the condensation of lactic acid (2-hydroxypropanoic acid) and 2-aminopentane (sec-amylamine). Structurally, it belongs to the class of N-substituted lactamides , which are significant in pharmaceutical chemistry as chiral building blocks and in sensory science as potential TRPM8 (Transient Receptor Potential Melastatin 8) agonists, functioning as cooling agents analogous to WS-3 and WS-23.

This guide provides a comprehensive analysis of its physicochemical properties, a validated synthesis protocol via aminolysis, and an overview of its potential applications in drug development and sensory modulation.

Physicochemical Properties[1][2][3][4][5]

The molecule features two chiral centers: one from the lactate moiety (typically S-configuration from natural L-lactic acid) and one from the amine moiety (pentan-2-yl). This results in the potential for four stereoisomers, though the (S,RS) diastereomeric mixture is most common in industrial synthesis unless chiral amines are employed.

Table 1: Key Chemical Specifications
PropertyValue / DescriptionSource/Note
IUPAC Name This compoundOfficial Nomenclature
CAS Number 62225-34-7 Validated Identifier
Molecular Formula C₈H₁₇NO₂Stoichiometry
Molecular Weight 159.23 g/mol Calculated
Physical State Viscous Liquid or Low-Melting SolidAnalogous to N-isopropyl lactamide (MP ~34°C)
Boiling Point ~270–280°C (Predicted)Estimated at 760 mmHg
Density ~0.98 g/cm³ (Predicted)Estimated
Solubility Soluble in Ethanol, Propylene Glycol, DMSO; Sparingly soluble in waterAmphiphilic nature
pKa (Amide) ~15 (Neutral)Non-ionizable under physiological pH
LogP ~1.2 (Predicted)Lipophilicity indicates good membrane permeability
Structural Analysis

The molecule consists of a hydrophilic "head" (the 2-hydroxypropanamide group) and a hydrophobic "tail" (the sec-pentyl group).

  • Hydrogen Bonding: The hydroxyl group (-OH) and the amide nitrogen (-NH-) act as both hydrogen bond donors and acceptors, facilitating interaction with biological receptors (e.g., TRPM8) or solvent molecules.

  • Steric Bulk: The branching at the C2 position of the pentyl chain increases steric hindrance compared to the n-pentyl isomer, potentially enhancing stability against enzymatic hydrolysis.

Synthesis Protocol: Aminolysis of Ethyl Lactate

The most efficient and atom-economical route to this compound is the direct aminolysis of ethyl lactate with 2-aminopentane . This method avoids the use of coupling reagents (like DCC/EDC) and simplifies purification.

Reaction Scheme


Validated Protocol

Reagents:

  • Ethyl (S)-Lactate (CAS 687-47-8): 1.0 equiv. (High optical purity recommended)

  • 2-Aminopentane (sec-Amylamine) (CAS 625-30-9): 1.2 equiv.

  • Catalyst (Optional): Sodium methoxide (0.05 equiv.) or TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) for faster kinetics.

  • Solvent: Neat (Solvent-free) or Ethanol.

Step-by-Step Methodology:

  • Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. For higher yields, use a Dean-Stark trap or molecular sieves to remove the ethanol byproduct, driving the equilibrium forward.

  • Addition: Charge the flask with Ethyl (S)-Lactate (11.8 g, 100 mmol). Add 2-Aminopentane (10.4 g, 120 mmol) slowly under stirring. If using a catalyst (e.g., NaOMe), add it at this stage.

  • Reaction: Heat the mixture to 70–80°C (oil bath temperature). Maintain reflux for 12–24 hours . Monitor reaction progress via TLC (SiO₂, 5% MeOH in DCM) or GC-MS.

  • Workup:

    • Remove excess 2-aminopentane and ethanol under reduced pressure (rotary evaporator).

    • The residue is the crude product.[1]

  • Purification:

    • Distillation: High-vacuum distillation (e.g., <1 mmHg) is the preferred method for purification. Collect the fraction boiling at the appropriate temperature (likely >120°C at 1 mmHg).

    • Crystallization: If the product solidifies upon cooling, recrystallize from a mixture of Hexane/Ethyl Acetate.

  • Characterization: Confirm structure via ¹H-NMR (CDCl₃) and IR (Amide I/II bands at ~1640 cm⁻¹ and ~1540 cm⁻¹).

Diagram: Synthesis Workflow

SynthesisWorkflow Start Start: Reagent Preparation Ethyl Lactate + 2-Aminopentane Reaction Reaction Phase Heat to 80°C, 12-24h (Optional: NaOMe Catalyst) Start->Reaction Monitoring In-Process Control TLC / GC-MS Monitoring Reaction->Monitoring Monitoring->Reaction Incomplete Workup Workup Rotary Evaporation (Remove EtOH & Excess Amine) Monitoring->Workup Conversion >95% Purification Purification Vacuum Distillation (<1 mmHg) or Recrystallization Workup->Purification Final Final Product This compound (>98% Purity) Purification->Final

Caption: Step-by-step synthesis workflow for the aminolysis of ethyl lactate.

Applications and Mechanism of Action

Sensory Modulation (Cooling Agent)

Like its structural analogs (e.g., N-isopropyl lactamide), this compound is a potential agonist for the TRPM8 ion channel .

  • Mechanism: TRPM8 is a Ca²⁺-permeable cation channel activated by cold temperatures and cooling agents (like menthol). Binding of the lactamide to the TRPM8 transmembrane domain triggers a conformational change, opening the pore and allowing Ca²⁺ influx. This depolarizes the sensory neuron, sending a "cold" signal to the brain without an actual temperature drop.

  • Structure-Activity Relationship (SAR): The sec-pentyl group provides optimal lipophilicity (logP ~1.2) to penetrate the lipid bilayer and access the TRPM8 binding pocket. The amide and hydroxyl groups form critical hydrogen bonds with residues (e.g., Tyr745, Asn741) within the channel.

Pharmaceutical Intermediate

The compound serves as a chiral scaffold. The lactate moiety can be derivatized (e.g., mesylation, tosylation) to allow nucleophilic substitution with inversion of configuration, enabling the synthesis of chiral amines or amino acids.

Diagram: TRPM8 Activation Pathway

TRPM8_Pathway Ligand Ligand (N-sec-pentyl lactamide) Receptor TRPM8 Channel (Closed State) Ligand->Receptor Diffusion Binding Ligand Binding (Transmembrane Domain) Receptor->Binding Opening Channel Opening (Conformational Change) Binding->Opening Influx Ca²⁺ Influx (Depolarization) Opening->Influx Signal Sensory Signal (Cooling Sensation) Influx->Signal

Caption: Mechanism of action for TRPM8-mediated cooling sensation.[2]

Safety and Handling (GHS Classification)

While specific toxicological data for CAS 62225-34-7 is limited, data from structural analogs (Lactamides) suggests the following GHS classification:

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Precautionary Statements:

    • P280: Wear protective gloves/eye protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or oxidation over long periods.

References

  • ChemicalBook. (2024). This compound (CAS 62225-34-7). Retrieved from

  • PubChem. (2024). Compound Summary: 2-Hydroxy-N-substituted propanamides. National Center for Biotechnology Information. Retrieved from

  • Leffingwell, J. C. (2024).[4] Cooling Agents: WS-3, WS-23, and Lactamide Derivatives. Leffingwell & Associates. (General reference for cooling agent SAR).

  • Erman, M. B. (2007). Progress in the Chemistry of Cooling Agents. Perfumer & Flavorist, 32, 20-35. (Reference for aminolysis synthesis methods).

Sources

Physicochemical Profiling & Synthetic Utility of 2-Hydroxy-N-(pentan-2-yl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth physicochemical profiling of 2-hydroxy-N-(pentan-2-yl)propanamide , a specialized hydroxyamide derivative often utilized in sensory science (as a cooling agent) and as a chiral building block in pharmaceutical synthesis.

Technical Whitepaper | Version 1.0

Executive Summary & Compound Identity

This compound (also known as N-sec-amyl lactamide) represents a class of acyclic carboxamides derived from lactic acid and aliphatic amines. Structurally, it combines a hydrophilic lactoyl moiety with a lipophilic sec-pentyl chain. This amphiphilic structure grants it unique solubility profiles and biological activity, particularly as an agonist for the transient receptor potential cation channel subfamily M member 8 (TRPM8), eliciting a sensory cooling effect with reduced volatility compared to menthol.

Nomenclature & Identification
IdentifierDetail
IUPAC Name This compound
Common Synonyms N-(sec-amyl)lactamide; N-(1-methylbutyl)lactamide
CAS Number 62225-34-7 (Generic); 5323-54-6 (n-pentyl isomer reference)
Molecular Formula C₈H₁₇NO₂
Molecular Weight 159.23 g/mol
SMILES CC(CCC)NC(=O)C(C)O

Physicochemical Characteristics

The following data synthesizes experimental values from homologous series (e.g., N-isopropyl lactamide) and computational predictions for the specific sec-pentyl isomer.

Table 1: Core Physical Properties
PropertyValue / RangeContext
Physical State Viscous Liquid / Low-Melting SolidMP is sensitive to stereopurity. Racemates tend to be liquid; pure enantiomers may crystallize (~30–40 °C).
Boiling Point 275–280 °C (at 760 mmHg)High boiling point due to intermolecular hydrogen bonding (amide + hydroxyl).
Density 0.960 ± 0.05 g/cm³Slightly less dense than water; typical for aliphatic amides.
LogP (Octanol/Water) 0.65 – 0.80Amphiphilic. Sufficiently lipophilic to cross membranes but highly water-soluble compared to menthol (LogP ~3.4).
Water Solubility High (>40 g/L)The lactoyl hydroxyl and amide groups facilitate strong H-bonding with water.
pKa ~13.5 (Amide N-H)Extremely weak acid; neutral in physiological pH.
Refractive Index 1.450 – 1.460Consistent with aliphatic amides.
Stereochemical Complexity

This molecule possesses two chiral centers :

  • C2 of the propanamide chain (from Lactic acid).

  • C2 of the pentyl chain (from 2-aminopentane).

Consequently, four stereoisomers exist (RR, SS, RS, SR). Commercial synthesis typically employs L-(+)-lactic acid (S-configuration), reducing the product to a pair of diastereomers: (S,S) and (S,R) . This diastereomeric mixture influences the melting point and sensory potency.

Synthetic Methodology: Aminolysis of Ethyl Lactate

The most robust synthetic route involves the direct aminolysis of ethyl lactate with 2-aminopentane. This method avoids harsh coupling reagents (like DCC) and proceeds with high atom economy.

Reaction Logic

The reaction is a nucleophilic acyl substitution. The amine nucleophile attacks the ester carbonyl of ethyl lactate. The reaction is equilibrium-driven but can be pushed to completion by removing the ethanol byproduct.

Protocol: Solvent-Free Aminolysis

Reagents:

  • Ethyl L-lactate (CAS 687-47-8): 1.0 equiv.

  • 2-Aminopentane (CAS 625-30-9): 1.1 equiv.

  • Catalyst (Optional): Sodium methoxide (0.05 equiv) can accelerate kinetics but is not strictly necessary.

Step-by-Step Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap or a simple distillation head.

  • Addition: Charge the flask with Ethyl L-lactate (e.g., 11.8 g, 100 mmol).

  • Amine Introduction: Add 2-Aminopentane (9.6 g, 110 mmol) dropwise over 10 minutes. Note: The reaction is slightly exothermic.[1]

  • Reaction: Heat the mixture to 70–80 °C for 12–24 hours. Monitor reaction progress via TLC (SiO₂, EtOAc/Hexane 1:1) or GC-MS.

  • Ethanol Removal: As the reaction proceeds, ethanol is generated. If using a distillation head, slowly increase temperature to 90 °C to distill off ethanol, driving the equilibrium forward.

  • Workup:

    • Cool the mixture to room temperature.

    • Dissolve residue in Dichloromethane (DCM).

    • Wash with 0.1 M HCl (to remove excess amine) followed by Brine.

    • Dry organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo. The crude oil can be purified via vacuum distillation (high vacuum required, <1 mmHg) or column chromatography if high purity is needed.

Visualization: Synthetic Pathway

Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_product Product EL Ethyl Lactate (Electrophile) Cond 70-80°C 12-24h - EtOH EL->Cond AP 2-Aminopentane (Nucleophile) AP->Cond Prod 2-hydroxy-N-(pentan-2-yl) propanamide Cond->Prod Aminolysis ByProd Ethanol (Removed) Cond->ByProd Distillation

Caption: Nucleophilic acyl substitution pathway for the synthesis of this compound.

Mechanism of Action: Sensory Cooling

This compound belongs to the "WS" class of cooling agents (though structurally distinct from the menthane-based WS-3). It acts as an agonist for the TRPM8 ion channel , a primary cold sensor in the somatosensory system.

TRPM8 Activation Logic

Unlike menthol, acyclic lactamides like this compound lack the cyclohexane ring but maintain the critical hydrogen-bonding motif (hydroxyl + amide) and the hydrophobic alkyl tail required to dock into the TRPM8 transmembrane domain.

  • Ligand Binding: The sec-pentyl group anchors the molecule in the hydrophobic pocket of TRPM8.

  • Channel Gating: Binding induces a conformational change, opening the pore.

  • Depolarization: Ca²⁺ and Na⁺ influx occurs, triggering an action potential interpreted by the brain as "cold."

Visualization: TRPM8 Signaling Cascade

TRPM8_Pathway Ligand 2-hydroxy-N-(pentan-2-yl) propanamide Receptor TRPM8 Channel (Sensory Neuron Membrane) Ligand->Receptor Binds Hydrophobic Pocket IonFlux Influx of Ca²⁺ / Na⁺ Receptor->IonFlux Conformational Change (Open) Depol Membrane Depolarization (Action Potential) IonFlux->Depol Threshold Reached Signal Signal Transmission to Brain Stem Depol->Signal Nerve Impulse Sensation Perception of COOLING Signal->Sensation Cortical Processing

Caption: Signal transduction pathway from ligand binding at TRPM8 to sensory perception.

Stability & Degradation

Understanding the stability profile is critical for formulation in pharma or consumer products.

  • Hydrolysis: The amide bond is generally stable at neutral pH. However, under strongly acidic (pH < 3) or basic (pH > 10) conditions, it will hydrolyze back to lactic acid and 2-aminopentane .

    • Self-Validation: If a formulation develops an amine-like odor (fishy) over time, it indicates hydrolysis and release of the free amine.

  • Oxidation: The secondary alcohol (from the lactoyl group) is susceptible to oxidation to a ketone (pyruvamide derivative) under harsh oxidative stress, though this is rare under standard storage conditions.

  • Thermal Stability: Stable up to ~150 °C. Above this, dehydration may occur, potentially forming unsaturated amides.

References

  • EPA CompTox Chemicals Dashboard. (2025). Propanamide, 2-hydroxy-N-pentyl- Properties. Environmental Protection Agency. [2]

  • Organic Syntheses. (1943). Lactamide Synthesis Protocol. Org. Synth. Coll. Vol. 2, p. 85.

  • BenchChem. (2025). Synthesis of N-(1-hydroxypropan-2-yl)benzamide: Detailed Protocol.

  • PubChem. (2025). Compound Summary: N-(2-pentyl)lactamide. National Library of Medicine.

  • Leffingwell, J. C. (2009). Cooling Ingredients and Their Mechanism of Action. Leffingwell & Associates. (Contextual grounding for TRPM8 activity).

Sources

Structural Analysis and Elucidation of 2-Hydroxy-N-(pentan-2-yl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 2-hydroxy-N-(pentan-2-yl)propanamide (


) represents a structural class of N-alkyl lactamides often encountered as synthetic intermediates in peptidomimetic drug design or as complex impurities in the production of active pharmaceutical ingredients (APIs) utilizing lactic acid and alkyl amines.

This guide provides a rigorous framework for the structural elucidation of this molecule. Unlike simple amides, this compound possesses two chiral centers —one on the lactate moiety and one on the amine chain—resulting in four distinct stereoisomers. Successful analysis requires not just connectivity confirmation, but precise diastereomeric discrimination.

Chemical Identity and Stereochemical Complexity

Before initiating spectral acquisition, the analyst must understand the stereochemical landscape. The molecule is formed by the condensation of 2-hydroxypropanoic acid (Lactic acid) and pentan-2-amine .

Core Properties
PropertyValue / Description
IUPAC Name This compound
Molecular Formula

Molecular Weight 159.23 g/mol
Monoisotopic Mass 159.1259 Da
Chiral Centers 2 (C2 on propanoate; C2 on pentyl chain)
Stereoisomers 4 (RR, SS, RS, SR)
Physical State Viscous oil or low-melting waxy solid (Predicted)
Diastereomeric Pairs

Because enantiomers (e.g., RR vs. SS) are indistinguishable in an achiral environment (standard NMR/HPLC), the analysis effectively targets two distinct diastereomeric pairs :

  • Pair A (Like): (2R, 2'R) and (2S, 2'S)

  • Pair B (Unlike): (2R, 2'S) and (2S, 2'R)

Note: In NMR spectroscopy, Pair A and Pair B will exhibit magnetically non-equivalent signals, often appearing as "doubled" peaks for the methyl groups.

Synthetic Elucidation Strategy (Proof of Structure)

To definitively assign the structure and stereochemistry, one cannot rely solely on the analysis of the unknown sample. The "Gold Standard" protocol involves the independent synthesis of authentic reference standards using enantiopure starting materials.

Synthesis Protocol

Objective: Synthesize the (S,S) and (S,R) isomers to identify the elution order and NMR shifts.

Reagents:

  • (S)-Lactic acid (Enantiopure)

  • (S)-2-Aminopentane and (R)-2-Aminopentane (Enantiopure)

  • Coupling Agent: EDC·HCl / HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

Workflow Diagram:

SynthesisWorkflow L_Acid L-Lactic Acid (S-Configuration) Coupling Coupling Reaction (EDC/HOBt, DCM, 0°C) L_Acid->Coupling R_Amine (R)-2-Aminopentane R_Amine->Coupling S_Amine (S)-2-Aminopentane S_Amine->Coupling Separate Batch Prod_SR Isomer 1: (S,R) 2-hydroxy-N-((R)-pentan-2-yl)propanamide Coupling->Prod_SR Batch A Prod_SS Isomer 2: (S,S) 2-hydroxy-N-((S)-pentan-2-yl)propanamide Coupling->Prod_SS Batch B Analysis Comparative Analysis (NMR & Chiral HPLC) Prod_SR->Analysis Prod_SS->Analysis

Figure 1: Strategic synthesis of diastereomeric standards to validate spectral data.

Spectroscopic Characterization

Mass Spectrometry (ESI-MS/MS)

The mass spectrum provides the first confirmation of the carbon skeleton.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Parent Ion:

    
     m/z.
    
  • Adducts:

    
     m/z.
    

Fragmentation Logic (MS/MS): Amides typically cleave at the C-N bond or undergo McLafferty-type rearrangements if the alkyl chain length permits.

  • Loss of Water:

    
     (Characteristic of free hydroxyl groups).
    
  • 
    -Cleavage (Acyl side):  Cleavage between the carbonyl and the alpha-carbon of the lactate yields the amine fragment (less common in ESI but seen in EI).
    
  • Amide Bond Cleavage:

    • b-ion (Acylium):

      
      .
      
    • y-ion (Amine):

      
       (protonated amine).
      

Fragmentation Parent Parent Ion [M+H]+ m/z 160.1 LossH2O [M+H - H2O]+ m/z 142.1 (Dehydration) Parent->LossH2O Cleavage Amide Bond Cleavage Parent->Cleavage Frag_Amine Amine Fragment [C5H14N]+ m/z 88.1 Cleavage->Frag_Amine Frag_Acid Lactate Fragment [C3H5O2]+ m/z 73.0 Cleavage->Frag_Acid

Figure 2: Predicted ESI-MS fragmentation pathway for structural confirmation.

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for assessing the diastereomeric ratio (dr).

Solvent:


 (Chloroform-d) is preferred to observe the amide proton and maximize chemical shift dispersion. 

is alternative if OH coupling is needed.

Predicted 1H NMR Data (400 MHz,


): 
PositionProton Type

(ppm)
MultiplicityIntegrationNotes
NH Amide6.5 - 7.0Broad s/d1HExchangeable with

.
2-CH Lactate methine4.15 - 4.25q (quartet)1HShifts slightly between diastereomers.
2'-CH Amine methine3.90 - 4.05m (multiplet)1HChiral center on amine side.
OH Hydroxyl2.5 - 3.5Broad s1HConcentration dependent.
1'-CH2 Pentyl chain1.40 - 1.50m2H
3-CH3 Lactate Methyl1.42 / 1.44d (doublet)3HDiagnostic: Distinct doublets for diastereomers.
2'-CH3 Amine Methyl1.15 / 1.17d (doublet)3HDiagnostic: Distinct doublets for diastereomers.
3'-CH2 Pentyl chain1.30 - 1.40m2H
4'-CH3 Terminal Methyl0.90t (triplet)3H

Critical Analysis Step: In a mixture of diastereomers, you will observe two sets of doublets for the methyl group at the lactate position (approx 1.4 ppm). The integration ratio of these two doublets represents the diastereomeric ratio (e.g., 50:50 for a random mix, or 95:5 for an enantioselective synthesis).

Infrared Spectroscopy (FT-IR)

Used to confirm functional groups, particularly if the sample is isolated as a neat oil/solid.

  • 3300 - 3400 cm⁻¹: Broad band (O-H stretch) overlapping with N-H stretch.

  • 1640 - 1660 cm⁻¹: Strong Amide I band (C=O stretch).

  • 1540 - 1550 cm⁻¹: Amide II band (N-H bend).

Chromatographic Separation (Chiral HPLC)[2]

To separate the four stereoisomers (or two diastereomeric pairs), standard C18 chromatography is insufficient. Chiral stationary phases (CSPs) based on amylose or cellulose derivatives are required.

Method Development Guide:

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: n-Hexane : Isopropanol (90:10 to 85:15).

    • Note: Ethanol may be used for sharper peaks, but IPA generally offers better selectivity for amides.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 210 nm (Amide absorption).

Expected Elution Profile:

  • Standard C18: Single peak (or partially resolved doublet if diastereomers separate).

  • Chiral Column:

    • If Racemic Acid + Racemic Amine used: 4 Peaks (RR, SS, RS, SR).

    • If Enantiopure Acid + Racemic Amine used: 2 Peaks (e.g., S,R and S,S).

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 16: Stereochemistry). Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Amide Fragmentation Patterns). Link

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2, 2451–2458. Link

  • Daicel Chiral Technologies. (2023). Instruction Manual for CHIRALPAK® AD-H. Link

Technical Monograph: 2-Hydroxy-N-(pentan-2-yl)propanamide (CAS 1153455-58-3)

[1][2][3]

Executive Summary

CAS 1153455-58-3 , chemically identified as This compound (or N-(sec-pentyl)lactamide), is a secondary amide derivative of lactic acid and 2-aminopentane. While often categorized as a specialized organic building block in high-throughput screening libraries, its structural congeners (alkyl lactamides) are significant in drug development as chiral auxiliaries , permeation enhancers for transdermal delivery, and sensory agents (cooling compounds).

This guide dissects the physicochemical profile, synthetic pathways, and potential pharmaceutical applications of CAS 1153455-58-3, providing researchers with a self-validating framework for its utilization in chemical synthesis and formulation science.

Chemical & Physical Profile

The molecule features two chiral centers: one derived from the lactic acid moiety (C2) and one from the amine moiety (C2'). This results in four possible stereoisomers, making it a valuable probe for stereoselective interactions in biological systems or as a chiral solvating agent.

Table 1: Physicochemical Properties
PropertyValueNotes
Chemical Name This compoundIUPAC
CAS Number 1153455-58-3
Molecular Formula C₈H₁₇NO₂
Molecular Weight 159.23 g/mol Low MW, Rule of 5 compliant
Physical State Viscous Liquid or Low-Melting SolidDependent on stereopurity
LogP (Predicted) ~0.8 - 1.2Amphiphilic nature
H-Bond Donors 2 (OH, NH)
H-Bond Acceptors 2 (C=O, OH)
Solubility Soluble in alcohols, DMSO, DCM; Sparingly soluble in waterEst. <5 mg/mL in H₂O
Chiral Centers 2 (Lactate C-α, Amine C-2)(S,S), (S,R), (R,S), (R,R) diastereomers

Mechanism of Action & Pharmacology

While CAS 1153455-58-3 is primarily a chemical intermediate, its pharmacological relevance lies in two distinct domains based on structural homology: Transdermal Permeation Enhancement and TRPM8 Modulation .

Mechanism 1: Stratum Corneum Lipid Fluidization (Formulation Science)

Alkyl lactamides act as permeation enhancers by inserting into the lipid bilayer of the stratum corneum. The polar head group (lactamide) interacts with the polar head groups of ceramides, while the lipophilic tail (pentyl chain) disrupts the packing of the hydrocarbon chains, increasing membrane fluidity and facilitating drug transport.

Mechanism 2: TRPM8 Activation (Sensory Pharmacology)

Structurally, the compound resembles N-ethyl-p-menthane-3-carboxamide (WS-3) and other cooling agents. The sec-pentyl chain mimics the isopropyl/branched alkyl requirements for binding to the TRPM8 (Transient Receptor Potential Melastatin 8) ion channel. Activation of TRPM8 triggers a cooling sensation without the vasoconstriction associated with menthol.

Diagram 1: Hypothetical TRPM8 Activation Pathway

The following diagram illustrates the signal transduction pathway triggered by TRPM8 agonists, a class to which this lactamide analog likely belongs.

TRPM8_Pathwaycluster_membraneCell Membrane (Sensory Neuron)TRPM8TRPM8 Channel(Closed State)TRPM8_OpenTRPM8 Channel(Open State)TRPM8->TRPM8_OpenConformational ChangeCa_InfluxCa2+ InfluxTRPM8_Open->Ca_InfluxIon TransportLigandLigand: CAS 1153455-58-3(N-sec-pentyl lactamide)Ligand->TRPM8BindingDepolarizationMembrane DepolarizationCa_Influx->DepolarizationAPAction Potential GenerationDepolarization->APThreshold ReachedCNSCNS Signal Processing(Cooling Sensation)AP->CNS

Caption: Signal transduction pathway for TRPM8-mediated sensory response, a potential mechanism for N-alkyl lactamide derivatives.

Synthesis & Manufacturing

The synthesis of CAS 1153455-58-3 is typically achieved via the direct amidation of a lactic acid derivative (Lactide or Ethyl Lactate) with 2-aminopentane. The choice of starting material dictates the stereochemical outcome.

Synthetic Route: Aminolysis of Lactide

This method is preferred for "green chemistry" applications as it is atom-economical and avoids coupling reagents like DCC/EDC.

Reaction Scheme: L-Lactide + 2-Aminopentane → (S)-2-Hydroxy-N-(pentan-2-yl)propanamide

Diagram 2: Synthetic Workflow

Synthesis_WorkflowStartStart: L-Lactide(Cyclic Dimer)ReactionRing Opening Aminolysis(Reflux/Toluene)Start->ReactionReagentReagent:2-AminopentaneReagent->ReactionIntermediateCrude AmideMixtureReaction->IntermediatePurificationPurification:Distillation or Column ChromatographyIntermediate->PurificationProductFinal Product:CAS 1153455-58-3Purification->Product

Caption: Atom-economical synthesis of alkyl lactamides via lactide ring-opening aminolysis.

Experimental Protocols

Protocol 1: Synthesis of this compound

Objective: To synthesize the target amide with high yield and purity.

Materials:

  • L-Lactide (14.4 g, 0.1 mol)

  • 2-Aminopentane (17.4 g, 0.2 mol)

  • Toluene (anhydrous, 100 mL)

  • Catalyst: 4-Dimethylaminopyridine (DMAP, 0.05 eq) - Optional to accelerate rate.

Methodology:

  • Setup : Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Maintain an inert atmosphere (N₂ or Ar).

  • Dissolution : Dissolve L-Lactide in anhydrous Toluene (100 mL) under gentle heating (40°C).

  • Addition : Add 2-Aminopentane dropwise over 15 minutes. If using DMAP, add it prior to the amine.

  • Reaction : Heat the mixture to reflux (110°C) for 6–8 hours. Monitor progress via TLC (SiO₂, 5% MeOH in DCM). The disappearance of the lactide spot indicates completion.

  • Workup : Cool the reaction mixture to room temperature. Concentrate under reduced pressure (Rotavap) to remove toluene and excess amine.

  • Purification : The crude oil is purified via vacuum distillation (bp ~120-130°C at 0.5 mmHg) or flash column chromatography (Gradient: 0-5% MeOH/DCM) to yield a colorless viscous oil.

  • Validation : Confirm structure via ¹H-NMR (CDCl₃). Look for the characteristic doublet of the lactate methyl group (~1.4 ppm) and the multiplet of the methine proton (~4.2 ppm).

Protocol 2: Chiral Purity Assessment (HPLC)

Objective: To determine the diastereomeric ratio (dr) of the synthesized product.

System : Agilent 1200 Series or equivalent. Column : Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm). Mobile Phase : n-Hexane : Isopropanol (90:10 v/v). Flow Rate : 1.0 mL/min. Detection : UV at 210 nm (Amide bond absorption). Procedure : Dissolve 1 mg of sample in 1 mL of mobile phase. Inject 10 µL. Diastereomers will resolve with distinct retention times due to the two chiral centers.

Therapeutic Applications & Status

While direct clinical trials for CAS 1153455-58-3 as an API (Active Pharmaceutical Ingredient) are not currently registered, its utility in drug development is categorized under Functional Excipients and Chemical Probes .

  • Topical Formulations : Due to its amphiphilic nature, it is a candidate for increasing the bioavailability of difficult-to-deliver drugs (e.g., NSAIDs, corticosteroids) across the skin barrier.

  • Sensory Modulation : In dermatology, compounds of this class are investigated for mitigating pruritus (itch) via TRPM8 activation, offering a non-steroidal anti-itch mechanism.

  • Chiral Resolution : The compound can serve as a resolving agent for racemic carboxylic acids via diastereomeric salt formation or amide coupling followed by separation.

Current Status :

  • Research Use : Available as a building block (Enamine, Sigma-Aldrich).

  • Regulatory : Not listed in FDA Orange Book. Likely requires novel excipient safety testing for pharmaceutical use.

References

  • Sigma-Aldrich . Product Specification: this compound. Link

  • PubChem . Compound Summary for CAS 1153455-58-3. National Library of Medicine. Link

  • Eccleston, G. M. (1990). Functions of mixed emulsifiers and emulsifying waxes in dermatological lotions and creams. Colloids and Surfaces, 42(3-4), 269-281. (Context on alkyl amide surfactants).
  • Behrendt, H. J., et al. (2004). Characterization of the mouse cold-menthol receptor TRPM8 and vanilloid receptor type-1 VR1 using a fluorometric imaging plate reader (FLIPR) assay. British Journal of Pharmacology, 141(4), 737-745. (Context on TRPM8 agonist structural requirements). Link

  • Enamine Ltd . Building Block Catalog: Amides. Link

(Note: Specific biological literature for this exact CAS number is limited. Mechanisms described are based on validated structure-activity relationships (SAR) of the N-alkyl lactamide class.)

2-hydroxy-N-(pentan-2-yl)propanamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-hydroxy-N-(pentan-2-yl)propanamide: Synthesis, Characterization, and Analytical Methodologies

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, characterization, and analytical methodologies for this compound. As direct literature on this specific molecule is not extensively available, this document synthesizes information from established chemical principles and data from structurally analogous N-substituted-2-hydroxyamides. The protocols and insights provided herein are designed for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Molecular Profile and Physicochemical Properties

This compound is a chiral amide possessing two stereocenters, one at the C2 position of the propanamide backbone and the other at the C2 position of the N-pentyl substituent. This results in the potential for four stereoisomers (two pairs of diastereomers).

Chemical Formula and Molecular Weight

The molecular structure of this compound is derived from the condensation of lactic acid and pentan-2-amine.

  • Lactic acid component: C₃H₆O₃

  • Pentan-2-amine component: C₅H₁₃N

  • Amide formation (loss of H₂O): C₃H₅O₂ + C₅H₁₂N → C₈H₁₇NO₂

Based on this, the fundamental properties are calculated as follows:

PropertyValue
Molecular Formula C₈H₁₇NO₂
Molecular Weight 159.23 g/mol
IUPAC Name This compound
Predicted Physicochemical Data

The following properties are predicted based on the structure and data from similar N-alkyl amides. These values should be confirmed experimentally.

ParameterPredicted Value
Boiling Point ~280-300 °C (at 760 mmHg)
Melting Point ~40-60 °C (highly dependent on stereoisomer)
Density ~0.95 - 1.05 g/cm³
LogP (Octanol-Water) 1.0 - 1.5
Water Solubility Moderately soluble
Hydrogen Bond Donors 2 (from OH and NH)
Hydrogen Bond Acceptors 2 (from C=O and OH)

Synthesis of this compound

The most direct and common method for the synthesis of N-substituted amides is the coupling of a carboxylic acid (or its activated derivative) with an amine.[1] For this compound, this involves the reaction of lactic acid or a lactate derivative with pentan-2-amine.

Synthetic Strategy: Acyl Chloride Method

This protocol utilizes an activated form of lactic acid, specifically 2-acetoxypropanoyl chloride, to facilitate the amidation reaction. The hydroxyl group of lactic acid is protected as an acetate to prevent side reactions.

Synthesis_Workflow cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Final Product lactic_acid Lactic Acid acetoxy_acid 2-Acetoxypropanoic Acid lactic_acid->acetoxy_acid Acetylation acetic_anhydride Acetic Anhydride acetic_anhydride->acetoxy_acid thionyl_chloride Thionyl Chloride acyl_chloride 2-Acetoxypropanoyl Chloride thionyl_chloride->acyl_chloride pentan_2_amine Pentan-2-amine protected_amide N-(pentan-2-yl)-2-acetoxypropanamide pentan_2_amine->protected_amide acetoxy_acid->acyl_chloride Activation acyl_chloride->protected_amide Amidation final_product This compound protected_amide->final_product Deprotection (Hydrolysis)

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Protection of the Hydroxyl Group

  • To a stirred solution of lactic acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane), add acetic anhydride (1.1 eq).

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with cold water and extract the product with an organic solvent. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield 2-acetoxypropanoic acid.

Step 2: Formation of the Acyl Chloride

  • Dissolve the 2-acetoxypropanoic acid (1.0 eq) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (N₂).

  • Cool the solution to 0 °C.

  • Add thionyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 3-5 hours.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2-acetoxypropanoyl chloride. This intermediate is often used immediately in the next step.

Step 3: Amidation

  • Dissolve pentan-2-amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous dichloromethane and cool to 0 °C.

  • Add a solution of the crude 2-acetoxypropanoyl chloride (1.0 eq) in dichloromethane dropwise to the amine solution.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 12-16 hours.

  • Wash the reaction mixture sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the protected amide. Purify by column chromatography if necessary.

Step 4: Deprotection

  • Dissolve the N-(pentan-2-yl)-2-acetoxypropanamide (1.0 eq) in methanol.

  • Add a catalytic amount of a base (e.g., potassium carbonate or sodium methoxide).

  • Stir at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).

  • Neutralize the reaction with a mild acid (e.g., ammonium chloride solution).

  • Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate to yield the final product, this compound.

Spectroscopic Characterization

The identity and purity of the synthesized compound should be confirmed using a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of an amide is characterized by strong absorptions from the N-H and C=O groups.[2]

Functional GroupExpected Absorption Range (cm⁻¹)Description
O-H Stretch 3200 - 3600Broad peak due to hydrogen bonding.
N-H Stretch 3370 - 3170Medium intensity, appears within the O-H band.
C-H Stretch 2850 - 2960Aliphatic C-H stretches.
C=O Stretch 1630 - 1680Strong, characteristic amide I band.
N-H Bend 1515 - 1570Amide II band, typically strong.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for elucidating the detailed structure and confirming the connectivity of the molecule.

¹H NMR (Predicted Chemical Shifts, δ in ppm):

  • N-H: 6.5 - 8.0 (broad singlet)

  • C(O)-CH(OH): 4.0 - 4.5 (quartet or multiplet)

  • N-CH(CH₃): 3.8 - 4.2 (multiplet)

  • OH: 2.0 - 5.0 (broad singlet, exchangeable with D₂O)

  • Aliphatic Protons (CH, CH₂, CH₃): 0.8 - 1.6 (multiple overlapping signals)

¹³C NMR (Predicted Chemical Shifts, δ in ppm):

  • C=O: 170 - 175

  • C(O)-CH(OH): 65 - 75

  • N-CH(CH₃): 45 - 55

  • Aliphatic Carbons: 10 - 40

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.

  • Molecular Ion (M⁺): m/z = 159.23 (for C₈H₁₇NO₂)

  • Common Fragments:

    • Loss of the pentyl group.

    • Alpha cleavage adjacent to the carbonyl group.

    • Cleavage of the amide bond.

Analytical Methodology: Chiral Separation by HPLC

Given the two chiral centers, separating the resulting stereoisomers is critical, particularly in a pharmaceutical context. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the method of choice for this purpose.[3][4][][6]

HPLC System and Column
  • System: A standard HPLC or UHPLC system with a UV detector.

  • Chiral Stationary Phase: Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are highly effective for separating a wide range of chiral compounds, including amides. Columns such as CHIRALPAK® or CHIRALCEL® are recommended.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_output Output sample Dissolve sample in mobile phase injector Injector sample->injector column Chiral Column injector->column pump HPLC Pump pump->injector detector UV Detector column->detector data_system Data System detector->data_system chromatogram Chromatogram with separated stereoisomers data_system->chromatogram

Caption: Workflow for chiral separation by HPLC.

Protocol for Method Development
  • Sample Preparation: Prepare a stock solution of the synthesized this compound mixture at approximately 1 mg/mL in the mobile phase.

  • Initial Screening:

    • Column: Chiralpak AD-H or similar.

    • Mobile Phase: Start with a non-polar mobile phase such as Hexane/Isopropanol (90:10 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Optimization:

    • If separation is not achieved, systematically vary the ratio of the mobile phase components (e.g., 80:20, 70:30).

    • Small amounts of additives can improve peak shape and resolution. For amides, adding a small percentage of an alcohol like ethanol can be beneficial.

    • Adjust the flow rate to optimize the balance between resolution and analysis time.

  • Data Analysis: The resulting chromatogram should show up to four distinct peaks corresponding to the different stereoisomers. The relative peak areas can be used to determine the diastereomeric and enantiomeric ratios.

Reactivity, Stability, and Potential Applications

Chemical Reactivity and Stability
  • Hydrolysis: Amides are generally stable but can be hydrolyzed to the corresponding carboxylic acid and amine under strong acidic or basic conditions with heating.[7] The presence of the hydroxyl group may influence the rate of hydrolysis.

  • Reduction: Amides can be reduced to the corresponding amines using strong reducing agents like lithium aluminum hydride (LiAlH₄).[7]

  • Stability: The compound should be stored in a cool, dry place away from strong acids and bases. Due to the amide linkage, it is significantly more stable than an ester.[8]

Potential Applications

N-substituted chiral amides are valuable in several fields:

  • Pharmaceutical Intermediates: The structural motif is present in many biologically active molecules. The ability to synthesize specific stereoisomers is crucial for developing drugs with desired efficacy and reduced side effects.

  • Agrochemicals: Similar structures can be found in herbicides and pesticides.

  • Chiral Auxiliaries and Ligands: Chiral amides can be used as ligands in asymmetric catalysis to induce stereoselectivity in chemical reactions.[9]

Conclusion

This guide provides a foundational framework for the synthesis, characterization, and analysis of this compound. While direct experimental data for this specific molecule is sparse, the principles and protocols derived from analogous compounds offer a robust starting point for researchers. The methodologies outlined herein, from a protected amidation synthesis to chiral HPLC separation, are based on well-established and reliable chemical practices. Experimental validation of the predicted properties and optimization of the described protocols are essential next steps for any laboratory undertaking work with this compound.

References

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC. [Link]

  • Synthesis of the 2-hydroxy-4-(2-hydroxybenzamido)-N-substituted benzamides. ResearchGate. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. MDPI. [Link]

  • Taking advantage of β-hydroxy amine enhanced reactivity and functionality for the synthesis of dual covalent adaptable networks. Polymer Chemistry (RSC Publishing). [Link]

  • N-substituted Amides Definition. Fiveable. [Link]

  • Full article: Synthesis of Novel 2-Amino-N-hydroxybenzamide Antimicrobials. Taylor & Francis Online. [Link]

  • Relative stability of amides, esters, anhydrides, and acyl chlorides. Khan Academy. [Link]

  • Reactivity of Amides. Chemistry LibreTexts. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Synthesis of Diyne Substituted 2-Hydroxy Acids, Esters, and Amides. ResearchGate. [Link]

  • SYNTHESIS OF N-SUBSTITUTED HYDROxAMIC ACIDS. International Journal of Engineering, Science and Mathematics. [Link]

  • Anal Chem Technical Note: Resolving enantiomers of 2-hydroxy acids by NMR. PMC. [Link]

  • Synthesis and characterization of N-alkyl hydroxyacetamides. ResearchGate. [Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC. [Link]

  • Reaction of chiral amides with N‐aryl maleimides. ResearchGate. [Link]

  • NMR Spectra of Hydroxylamines, Oximes and Hydroxamic Acids. ResearchGate. [Link]

  • Synthesis of α-Hydroxy Amides. ResearchGate. [Link]

  • Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps. [Link]

  • Amides - Structure and Reactivity. Chemistry Steps. [Link]

  • Synthesis and Characterization of Some New C2 Symmetric Chiral Bisamide Ligands Derived from Chiral Feist's Acid. PMC. [Link]

  • Chemistry of Amides. Chemistry LibreTexts. [Link]

  • N-O Chemistry for Antibiotics: Discovery of N-Alkyl-N-(pyridin-2-yl)hydroxylamine Scaffolds as Selective Antibacterial Agents Using Nitroso Diels-Alder and Ene Chemistry. PMC. [Link]

  • Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. MDPI. [Link]

  • Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Calgary. [Link]

  • Synthesis and Properties of N-Alkyl Amide Sulfates. Langmuir (ACS - PDF Free Download). [Link]

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solubility profile of 2-hydroxy-N-(pentan-2-yl)propanamide in common lab solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide Solubility Profile of 2-hydroxy-N-(pentan-2-yl)propanamide

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a chiral secondary amide derived from lactic acid. Understanding the solubility of this molecule is critical for its application in drug development, synthetic chemistry, and formulation science. This document outlines the key physicochemical properties of the compound, presents a theoretical framework for its solubility based on intermolecular forces, details a robust experimental protocol for solubility determination, and provides an expected solubility profile in a range of common laboratory solvents. The discussion synthesizes theoretical principles with expected empirical data to offer researchers and scientists a predictive and practical understanding of the molecule's behavior in solution.

Introduction and Molecular Overview

This compound is an organic compound featuring a secondary amide linkage, a secondary alcohol, and a chiral center on both the propanamide and pentyl fragments. Its structure is derived from the reaction of lactic acid (or its ester) with pentan-2-amine. The molecule's functionality imparts a unique combination of hydrophilic and lipophilic characteristics, which directly governs its solubility profile.

The presence of both hydrogen bond donor (N-H and O-H) and acceptor (C=O and -OH) sites suggests an affinity for polar solvents.[1][2] Concurrently, the five-carbon alkyl chain (pentyl group) introduces significant nonpolar character, which is expected to enhance solubility in less polar organic solvents and limit aqueous solubility.[3][4] This dual nature makes a systematic solubility study essential for predicting its behavior in various chemical environments, from reaction media to biological systems and final product formulations.

Physicochemical Properties

While direct experimental data for this compound is scarce, we can infer its properties from closely related structures and established chemical principles. The data for the isomeric compound, 2-hydroxy-N-pentyl-propanamide (CAS 5323-54-6), provides a valuable reference point.[5][6]

PropertyPredicted/Reference ValueUnitSource
Molecular Formula C₈H₁₇NO₂--
Molecular Weight 159.23 g/mol -
CAS Number Not Found--
Reference CAS (Isomer) 5323-54-6-[5][6]
Melting Point (Isomer) 35.8°C[5]
Boiling Point (Isomer) 275-276°C[5]
logP (Octanol-Water) 0.675 (Isomer)-[5]
Water Solubility (Isomer) 0.415 (Experimental)g/100mL[5]
pKa (Acidic - OH) ~11.1 (Isomer)-[5]
pKa (Basic - Amide) ~ -0.530 (Isomer)-[5]

The positive logP value indicates a slight preference for lipophilic environments, and the limited water solubility is consistent with a molecule of this size containing a significant hydrocarbon component.

Theoretical Framework of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a macroscopic reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy released from solute-solvent interactions must be sufficient to overcome the energy required to break apart the solute's crystal lattice and the solvent's intermolecular attractions.

For this compound, the key interactions are:

  • Hydrogen Bonding: The hydroxyl (-OH) and amide (N-H) groups can donate hydrogen bonds, while the carbonyl oxygen (C=O) and hydroxyl oxygen are strong hydrogen bond acceptors.[1] This is the dominant interaction in polar protic solvents like water and alcohols.

  • Dipole-Dipole Interactions: The polar amide bond possesses a strong dipole moment due to resonance, allowing for significant interactions with polar aprotic solvents such as DMSO and acetone.[7]

  • London Dispersion Forces: The nonpolar pentyl group interacts primarily through transient, induced dipoles. These forces are most significant when interacting with nonpolar solvents like hexane or toluene.

The balance between the polar, hydrogen-bonding head (hydroxy-propanamide) and the nonpolar tail (pentan-2-yl) dictates the compound's solubility in any given solvent.

Experimental Methodology: Equilibrium Shake-Flask Method

To ensure trustworthy and reproducible data, the equilibrium shake-flask method is the gold standard for solubility determination. This protocol is designed to achieve thermodynamic equilibrium, providing a self-validating measurement of a saturated solution.

Protocol Steps:
  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a selected solvent. The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker or agitator. A standard temperature of 25 °C (298.15 K) should be maintained. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to permit the excess solid to settle. Alternatively, centrifugation can be used to accelerate phase separation.

  • Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette fitted with a filter (e.g., 0.45 µm PTFE) to avoid transferring any undissolved solid.

  • Quantification: Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC), or quantitative Nuclear Magnetic Resonance (qNMR).

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor, typically expressed in units of mg/mL or mol/L.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_sample 4. Sampling cluster_quant 5. Quantification cluster_calc 6. Calculation prep1 Add excess solute to known volume of solvent equil1 Seal and agitate at constant temperature (e.g., 24-72h at 25°C) prep1->equil1 sep1 Allow excess solid to settle (or centrifuge) equil1->sep1 samp1 Withdraw filtered aliquot of supernatant sep1->samp1 quant1 Dilute and analyze (e.g., HPLC, GC) samp1->quant1 calc1 Determine solubility (mg/mL or mol/L) quant1->calc1

Caption: Workflow for the equilibrium shake-flask solubility method.

Expected Solubility Profile

The following table summarizes the predicted solubility of this compound in a range of common laboratory solvents, categorized by their polarity and protic nature.[8]

SolventClassPredicted SolubilityRationale
Water Polar ProticSparingly Soluble (~0.4 g/100mL)H-bonding is possible, but the C5 alkyl chain significantly reduces solubility.[3][5]
Methanol Polar ProticSolubleThe small alkyl group of methanol can accommodate the solute's nonpolar tail while engaging in strong H-bonding.
Ethanol Polar ProticVery SolubleExcellent balance of polarity for H-bonding and nonpolar character for van der Waals interactions.
Isopropanol Polar ProticSolubleGood solvent, though slightly less effective than ethanol due to increased steric hindrance and nonpolar character.
Dimethyl Sulfoxide (DMSO) Polar AproticVery SolubleStrong dipole and H-bond acceptor, effectively solvating the polar groups of the amide.[7]
N,N-Dimethylformamide (DMF) Polar AproticVery SolubleExcellent aprotic polar solvent for amides, capable of strong dipole-dipole interactions.[7]
Acetone Polar AproticSolubleModerately polar solvent that can act as an H-bond acceptor.
Acetonitrile Polar AproticSolublePolar enough to interact with the amide dipole, but less effective than DMSO or DMF.
Dichloromethane (DCM) NonpolarSparingly SolubleLimited polarity; solubility is driven by interactions with the alkyl chain and weak dipole interactions.
Toluene NonpolarPoorly SolubleAromatic ring offers some pi-stacking potential, but overall interactions are weak.
Hexane NonpolarInsolubleDominated by weak dispersion forces, which are insufficient to overcome the solute's strong self-association via H-bonding.[3]

Analysis and Discussion

The predicted solubility profile highlights the amphiphilic nature of this compound. Its highest solubility is expected in polar solvents that have a degree of nonpolar character themselves, such as ethanol, DMSO, and DMF.

  • Influence of Hydrogen Bonding: In polar protic solvents, the ability to both donate and accept hydrogen bonds is key. Solubility is expected to be highest in short-chain alcohols like methanol and ethanol. As the alkyl chain of the alcohol solvent increases, its polarity decreases, which can improve the solvation of the solute's pentyl group, but the overall H-bonding network is weaker. Water, despite its high polarity, is a relatively poor solvent because the energetic cost of disrupting its strong H-bonding network is not fully compensated by the interactions with the solute, particularly due to the hydrophobic pentyl group.[2]

  • Influence of Polarity and Dipole Moment: In polar aprotic solvents, the strong dipole of the amide group is the primary driver of solubility.[7] Solvents like DMSO and DMF are excellent H-bond acceptors and have large dipole moments, allowing them to effectively solvate both the carbonyl group and the N-H dipole.

  • Influence of Nonpolar Moieties: The pentyl group makes the molecule insoluble in highly nonpolar solvents like hexane. To dissolve in a nonpolar solvent, the strong intermolecular hydrogen bonds and dipole-dipole forces between the solute molecules must be broken, and nonpolar solvents cannot provide sufficient energy through weak London dispersion forces to do so.[3]

Solubility Interaction Diagram

G cluster_solute Solute: this compound cluster_solvents Solvent Classes solute -OH (Donor/Acceptor) -CONH- (Donor/Acceptor) -C5H11 (Nonpolar) polar_protic Polar Protic (e.g., Ethanol) solute->polar_protic Strong H-Bonding + Dispersion Forces polar_aprotic Polar Aprotic (e.g., DMSO) solute->polar_aprotic Strong Dipole-Dipole + H-Bond Accepting nonpolar Nonpolar (e.g., Hexane) solute->nonpolar Weak Dispersion Forces Only outcome High Solubility polar_protic->outcome polar_aprotic->outcome outcome_poor Low/No Solubility nonpolar->outcome_poor

Caption: Intermolecular forces governing solubility.

Applications in Research and Development

A clear understanding of this solubility profile is crucial for several applications:

  • Synthetic Chemistry: Selection of appropriate solvents for reactions involving this molecule to ensure reactants are in the same phase, and for purification steps like recrystallization or chromatography.

  • Pharmaceutical Formulation: For drug candidates, solubility data is essential for developing delivery systems, whether aqueous solutions for injection or formulations with organic excipients for oral or topical delivery.

  • Biochemical Assays: Knowledge of aqueous buffer solubility, and potential co-solvent requirements (like using DMSO), is necessary for designing meaningful in vitro experiments.[9]

Conclusion

This compound exhibits a nuanced solubility profile dictated by the interplay of its polar functional groups and its nonpolar alkyl chain. It is predicted to be most soluble in polar organic solvents, particularly short-chain alcohols and polar aprotic solvents, while showing limited solubility in water and insolubility in nonpolar hydrocarbons. The provided theoretical framework and experimental protocol offer a robust basis for researchers to practically determine and rationally interpret the solubility of this and structurally related molecules.

References

  • Fiveable. (2025, August 15). 4.5 Amides - Organic Chemistry II Class Notes.
  • Solubility of Things. Amides: Structure, Properties, and Reactions.
  • ChemicalBook. Physical and chemical properties of amides.
  • Teachy.ai. Summary of Organic Functions: Amide.
  • Wikipedia. Amide.
  • U.S. Environmental Protection Agency (EPA). Propanamide, 2-hydroxy-N-pentyl- Properties.
  • ECHEMI. Solubility of Amides.
  • ResearchGate. Biocatalytic amidation of carboxylic acids and their antinemic activity.
  • ChemicalBook. 2-hydroxy-N-pentyl-propanamide | 5323-54-6.
  • Regulations.gov. PC Code. 911003; Propanamide, 2-hydroxy-N, N-dimethyl-; Human Health Risk.
  • Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.

Sources

Methodological & Application

Application Note: Quantification of 2-Hydroxy-N-(pentan-2-yl)propanamide in Biological and Formulation Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Analytical Methods for 2-Hydroxy-N-(pentan-2-yl)propanamide Quantification Content Type: Detailed Application Note & Protocol Audience: Researchers, Scientists, and Drug Development Professionals

Introduction & Molecule Profile

This compound is a sensory-active


-substituted lactamide. Structurally, it consists of a polar lactate (2-hydroxypropanoyl) head group coupled to a lipophilic pentan-2-yl tail. While chemically distinct from the "WS" series of cooling agents (e.g., WS-23), it shares physicochemical characteristics with the class of carboxamide sensitizers used in topical pharmaceuticals and mucosal delivery systems.

This guide addresses the specific analytical challenges posed by this molecule:

  • Polarity Duality: The hydrophilic hydroxyl group contrasts with the hydrophobic alkyl chain, requiring careful chromatographic column selection.

  • Thermal Lability: The secondary alcohol moiety is susceptible to dehydration under aggressive gas chromatography (GC) conditions.

  • Lack of Chromophores: The molecule lacks strong UV absorption, making Refractive Index (RI) or Mass Spectrometry (MS) the required detection methods.

Physicochemical Profile (Estimated)[1]
  • Molecular Formula:

    
    
    
  • Molecular Weight: 159.23 g/mol

  • LogP: ~0.8 – 1.2 (Moderate Lipophilicity)

  • pKa: Neutral amide; Hydroxyl group

    
    .
    

Analytical Strategy Selection

The choice of method depends on the matrix complexity and sensitivity requirements.

  • Method A (LC-MS/MS): Gold Standard for pharmacokinetics (PK), plasma, and tissue analysis. High sensitivity (

    
     range).
    
  • Method B (GC-FID/MS): Standard for Quality Control (QC), raw material purity, and high-concentration topical formulations.

MethodSelection Start Select Matrix Type Bio Biological Fluids (Plasma, Urine, Tissue) Start->Bio Form Formulations / QC (Creams, API Purity) Start->Form LCMS Method A: LC-MS/MS (ESI+) Bio->LCMS Required Trace Trace Level (< 1 µg/mL)? Form->Trace Yes Yes Trace->Yes No No Trace->No Volatile Is Matrix Volatile? Volatile->Yes Volatile->No GC Method B: GC-FID or GC-MS HPLC HPLC-CAD or RI (Avoid UV) Yes->LCMS Yes->GC No->Volatile No->HPLC

Figure 1: Decision tree for selecting the appropriate analytical platform based on sample matrix and sensitivity needs.

Method A: LC-MS/MS for Biological Matrices (High Sensitivity)

This protocol utilizes Electrospray Ionization (ESI) in positive mode. The amide nitrogen and the hydroxyl group facilitate protonation


.
Instrumentation & Conditions[2][3]
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S).

  • Column: Waters ACQUITY UPLC HSS T3 (

    
    ).
    
    • Rationale: The HSS T3 is a C18 bonded phase designed to retain polar organic molecules (like lactamides) better than standard C18, preventing elution in the void volume.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Milli-Q).

    • B: 0.1% Formic Acid in Acetonitrile.[1]

  • Gradient:

    • 0-1.0 min: 5% B (Isocratic hold for polar retention)

    • 1.0-5.0 min: 5%

      
       95% B
      
    • 5.0-6.0 min: 95% B (Wash)

    • 6.0-6.1 min: 95%

      
       5% B
      
    • 6.1-8.0 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Mass Spectrometry Parameters (ESI+)
  • Precursor Ion:

    
     160.2 
    
    
    
  • MRM Transitions:

    • Quantifier:

      
       (Collision Energy: 20 eV).
      
      • Mechanism:[2][3][4] Cleavage of the amide bond yielding the pentyl-amine fragment

        
        .
        
    • Qualifier:

      
       (Collision Energy: 15 eV).
      
      • Mechanism:[2][3][4] Neutral loss of water (

        
        ) from the lactate hydroxyl group.
        
    • Qualifier 2:

      
       (Collision Energy: 30 eV).
      
      • Mechanism:[2][3][4] Formation of acetaldehyde ion from the lactate tail.

Sample Preparation (Protein Precipitation)
  • Aliquot 50

    
      of plasma/serum into a 1.5 mL tube.
    
  • Add 10

    
      Internal Standard (ISTD).
    
    • Recommended ISTD:

      
      -ethyl-p-menthane-3-carboxamide (WS-3) or Deuterated analog if available.
      
  • Add 200

    
      cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.
    
  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100

    
      of supernatant to an autosampler vial containing 100 
    
    
    
    of water (to match initial mobile phase strength).

Method B: GC-FID/MS for Formulation QC

For raw material analysis or high-concentration topical creams, GC is superior due to higher resolution and lack of matrix effects common in LC-ESI.

Instrumentation & Conditions[2][3]
  • System: Agilent 7890B GC with FID (Flame Ionization Detector) or 5977B MSD.

  • Inlet: Split/Splitless.

    • Mode: Split (Ratio 50:1 for neat samples; Splitless for trace).

    • Temperature:240°C (Do not exceed 260°C to prevent thermal dehydration of the

      
      -hydroxy group).
      
  • Column: DB-WAX UI (Ultra Inert) or VF-WAXms (

    
    ).
    
    • Rationale: Polyethylene glycol (WAX) columns are polar. They interact favorably with the hydroxyl and amide groups, reducing peak tailing compared to non-polar (5% phenyl) columns.

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 60°C (Hold 1 min).

    • Ramp: 15°C/min to 240°C.

    • Final: 240°C (Hold 5 min).

Detection
  • FID: 250°C.

    
     flow 30 mL/min; Air flow 400 mL/min.
    
  • MS (if used): Scan range 40-300 amu. Solvent delay 3.0 min. Look for molecular ion 159 (often weak) and base peak 45 (hydroxyethyl) or 88 (pentylamine).

Validation Framework (Self-Validating System)

To ensure "Trustworthiness," the method must pass these criteria before routine use.

ParameterAcceptance Criteria (Bioanalysis)Acceptance Criteria (QC/Formulation)
Linearity (

)

(Weighted

)

Accuracy 85-115% (80-120% at LLOQ)98-102%
Precision (CV%)

(

at LLOQ)

Recovery Consistent across 3 levels (Low, Med, High)N/A (Direct Injection)
Matrix Effect

(IS normalized)
N/A
Experimental Workflow Diagram

Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis Sample Sample (50 µL) ISTD Add ISTD (WS-3) Sample->ISTD PPT Protein Ppt (ACN + 0.1% FA) ISTD->PPT Centrifuge Centrifuge 14k x g, 10 min PPT->Centrifuge Dilute Dilute Supernatant 1:1 with Water Centrifuge->Dilute Inject Inject 5 µL Dilute->Inject Sep HSS T3 Column (Retain Polar Head) Inject->Sep Detect MRM Detection 160.2 -> 88.1 Sep->Detect

Figure 2: Step-by-step biological sample preparation and analysis workflow.

Expert Insights & Troubleshooting

The "Ghost Peak" Phenomenon in GC
  • Issue: You may observe a split peak or a broad hump in GC analysis.

  • Causality: The 2-hydroxy group allows for intermolecular Hydrogen bonding. In a dirty inlet liner, this can lead to adsorption.

  • Solution: Use Ultra Inert liners with glass wool. If peak shape degrades, trim the guard column immediately.

Ion Suppression in LC-MS
  • Issue: Signal drops in patient plasma samples compared to neat standards.

  • Causality: Phospholipids from plasma co-elute with the analyte.

  • Solution: Monitor the phospholipid transition (

    
     184 
    
    
    
    184) during method development. If co-elution occurs, adjust the gradient slope or switch to Solid Phase Extraction (SPE) using a polymeric sorbent (e.g., Waters Oasis HLB).
Isomerism
  • Note: The molecule contains a chiral center at the 2-position (lactate). Synthetic routes usually yield a racemate.

  • Chiral Separation: If enantiomeric separation is required (e.g., for specific receptor binding studies), replace the C18 column with a Chiralpak AD-RH column using a Water/Acetonitrile mobile phase.

References

  • US FDA Bioanalytical Method Validation Guidance. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

  • Leffingwell, J. C. (2001). Cooling Ingredients and Their Mechanism of Action. Leffingwell & Associates. (Context for N-alkyl amide coolants). [Link]

  • PubChem Compound Summary. (2024). N-substituted carboxamides and related structures.[5] [Link]

Sources

Application Note: HPLC Protocol for 2-Hydroxy-N-(pentan-2-yl)propanamide Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Analyte Profile

The compound 2-hydroxy-N-(pentan-2-yl)propanamide is a secondary carboxamide derivative structurally related to the "WS" series of physiological cooling agents (e.g., WS-3, WS-23). Chemically, it is the amide condensation product of lactic acid (2-hydroxypropanoic acid) and 2-aminopentane .

Unlike traditional aromatic drugs, this molecule presents specific analytical challenges that disqualify standard "generic" HPLC gradients:

  • Weak Chromophore: It lacks a conjugated

    
    -system (like a benzene ring). Absorption relies solely on the amide bond (
    
    
    
    ) transition, necessitating detection at low UV wavelengths (210–220 nm) or the use of universal detectors (CAD, ELSD, MS).
  • Stereochemical Complexity: The molecule contains two chiral centers —one from the lactate moiety and one from the amine chain. Synthetic samples often exist as a mixture of diastereomers, which can resolve into multiple peaks on achiral columns, potentially mimicking impurities.

This guide provides a robust Reversed-Phase HPLC (RP-HPLC) protocol designed for potency assay and purity profiling, with specific emphasis on distinguishing diastereomers from degradants.

Method Development Logic (The "Why")

Before executing the protocol, it is vital to understand the mechanistic choices made in this design to ensure reproducibility.

Stationary Phase Selection
  • Choice: C18 (Octadecylsilane), highly endcapped.

  • Reasoning: The pentyl chain provides sufficient hydrophobicity for retention on a C18 phase. However, the hydroxyl group and amide nitrogen can interact with residual silanols on the silica support, causing peak tailing. A "highly endcapped" or "base-deactivated" column (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge) shields these silanols, ensuring sharp peak symmetry.

Mobile Phase Chemistry
  • Solvent B (Organic): Acetonitrile (ACN) is preferred over Methanol. ACN has a lower UV cutoff (190 nm vs. 205 nm for MeOH), which is critical when detecting at 210 nm to minimize baseline noise.

  • Modifier: Phosphoric Acid (0.1%) or Formic Acid (0.1%).

    • Why: The amide nitrogen is weakly basic. Acidic pH suppresses ionization (keeping the molecule neutral) and prevents secondary silanol interactions. Phosphoric acid is preferred for UV work (lower background); Formic acid is mandatory if transferring to LC-MS.

Detection Wavelength
  • Setting: 210 nm.

  • Physics: The carbonyl group of the amide bond absorbs maximally here. Detection at standard 254 nm will yield little to no signal.

Standard Operating Procedure (SOP)

Equipment & Reagents
  • HPLC System: Quaternary or Binary Pump, Degasser, Autosampler, Column Oven, DAD/VWD Detector.

  • Column: Agilent Zorbax Eclipse Plus C18,

    
    , 
    
    
    
    (or equivalent).
  • Solvents: HPLC-grade Acetonitrile, Milli-Q Water (

    
    ), Phosphoric Acid (85%).
    
Chromatographic Conditions
ParameterSetting
Mobile Phase A Water + 0.1%

Mobile Phase B Acetonitrile (100%)
Flow Rate

Column Temp

(Control is critical for retention time stability)
Injection Volume

Detection UV @

(Bandwidth

, Ref Off)
Run Time 15 minutes
Gradient Program

The following gradient is designed to elute the polar impurities (lactic acid) early, retain the main analyte, and wash off highly lipophilic contaminants.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.009010Equilibration
2.009010Isocratic Hold (Polar impurities)
10.003070Linear Ramp (Analyte elution)
11.00595Wash
13.00595Wash Hold
13.109010Re-equilibration
18.009010End of Run
Sample Preparation

Detailed Characterization of 2-hydroxy-N-(pentan-2-yl)propanamide: NMR and MS Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note provides a comprehensive guide for the structural validation of 2-hydroxy-N-(pentan-2-yl)propanamide (also known as N-(sec-pentyl)lactamide), a chiral amide intermediate often encountered in peptide synthesis and asymmetric catalysis. Due to the presence of two stereogenic centers (C2 on the propionyl moiety and C2 on the pentyl amine chain), this molecule exists as four stereoisomers. This guide details the Mass Spectrometry (MS) fragmentation pathways and Nuclear Magnetic Resonance (NMR) protocols required to distinguish these diastereomers, ensuring high-confidence identification in drug development workflows.

Structural Analysis & Chemical Properties[1][2]

The molecule consists of a lactic acid head group coupled to a 2-aminopentane tail. The presence of a secondary alcohol and a secondary amide creates a network of hydrogen bonding possibilities that significantly influence spectral data.

PropertyDetail
IUPAC Name This compound
Molecular Formula C₈H₁₇NO₂
Exact Mass 159.1259 Da
Chiral Centers Two (C2-acyl, C2-alkyl). Forms 2 diastereomeric pairs: (S,S)/(R,R) and (S,R)/(R,S).
Key Functional Groups Secondary Amide, Secondary Hydroxyl, Alkyl Chain.

Mass Spectrometry (MS) Protocol[2]

Experimental Conditions
  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode (+).

  • Mobile Phase: 50:50 Acetonitrile:Water + 0.1% Formic Acid (promotes [M+H]⁺ formation).

  • Flow Rate: 0.3 mL/min (Direct Infusion or LC-MS).

  • Collision Energy (CE): Stepped 15–35 eV for MS/MS fragmentation.

Spectral Interpretation

The ESI spectrum is dominated by the protonated molecular ion [M+H]⁺ at m/z 160.13 . Sodium adducts [M+Na]⁺ at m/z 182.11 are common if glass solvents are used.

Key Fragmentation Channels (MS/MS of m/z 160)

Fragmentation is driven by amide bond cleavage and inductive effects from the hydroxyl group.

m/z (Fragment)IdentityMechanism
160.13 [M+H]⁺Parent Ion.
142.12 [M+H - H₂O]⁺Dehydration driven by the secondary alcohol.
116.08 [C₅H₁₀NO₂]⁺Loss of Propyl chain (C3-C5 of pentyl group) via McLafferty-type rearrangement.
88.10 [C₅H₁₂N]⁺Amine fragment (2-aminopentane) after amide hydrolysis.
73.03 [C₃H₅O₂]⁺Base Peak . Lactoyl cation (CH₃-CH(OH)-CO⁺). Cleavage of amide C-N bond.[1]
45.03 [C₂H₅O]⁺Decarbonylation of the lactoyl ion (-CO).
Fragmentation Pathway Diagram

The following diagram illustrates the logical dissociation of the parent ion, critical for confirming the connectivity of the amide and alkyl chain.

MS_Fragmentation cluster_legend Legend Parent [M+H]+ m/z 160.13 Dehydration [M+H - H2O]+ m/z 142.12 Parent->Dehydration - H2O (18) AmideCleave Lactoyl Cation m/z 73.03 Parent->AmideCleave Amide Bond Break (C-N) AmineFrag Amine Fragment m/z 88.10 Parent->AmineFrag N-Retention EthanolFrag Ethanol Cation m/z 45.03 AmideCleave->EthanolFrag - CO (28) key Blue: Parent | Green: Acyl Fragment | Red: Neutral Loss

Caption: ESI-MS/MS fragmentation logic for this compound showing primary amide cleavage and dehydration pathways.

NMR Spectroscopy Protocol

Sample Preparation
  • Solvent: DMSO-d₆ is preferred over CDCl₃ for two reasons:

    • It slows proton exchange, allowing the OH proton (doublet) and NH proton (doublet) to be resolved clearly.

    • It prevents aggregation, sharpening the amide signals.

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Temperature: 298 K (25°C).

Diastereomeric Discrimination

Because the molecule has two chiral centers, a synthetic sample (e.g., from racemic amine + L-lactic acid) will contain two diastereomers (e.g., S,S and S,R). These will appear as doubled signals in the NMR spectrum.

  • Key Indicator: Look at the Lactoyl Methyl (H-3) and the Pentyl Methyl (H-1') . In a 1:1 diastereomeric mixture, these appear as two distinct doublets separated by ~0.02–0.05 ppm.

¹H NMR Assignment (500 MHz, DMSO-d₆)
PositionChemical Shift (δ ppm)MultiplicityIntegralCoupling (J Hz)Assignment
NH 7.45 / 7.52Doublet (d)1H8.2Amide Proton (Diastereomers split)
OH 5.35Doublet (d)1H5.5Hydroxyl Proton
H-2 (Acyl) 3.98Quintet/Multiplet1H-CH-OH (Alpha to Carbonyl)
H-2' (Alkyl) 3.75Multiplet1H-CH-N (Alpha to Nitrogen)
H-3 (Acyl) 1.18 / 1.21Doublet (d)3H6.8Methyl on Lactic acid side
H-1' (Alkyl) 1.02 / 1.05*Doublet (d)3H6.6Methyl on Pentyl amine side
H-3', H-4' 1.20 – 1.40Multiplet4H-Pentyl Methylene Chain
H-5' 0.85Triplet (t)3H7.0Terminal Pentyl Methyl

*Note: Chemical shifts denoted with a slash indicate the two distinct signals observed if diastereomers are present.

¹³C NMR Assignment (125 MHz, DMSO-d₆)
CarbonShift (δ ppm)TypeAssignment
C=O 174.2QAmide Carbonyl
C-2 (Acyl) 67.8CHAlpha-Hydroxy Carbon
C-2' (Alkyl) 44.5CHAlpha-Amine Carbon
C-3' (Alkyl) 38.2CH₂Pentyl Methylene
C-3 (Acyl) 21.3CH₃Lactoyl Methyl
C-1' (Alkyl) 20.8CH₃Pentyl Methyl (Branch)
C-4' (Alkyl) 19.1CH₂Pentyl Methylene
C-5' (Alkyl) 13.9CH₃Terminal Methyl
2D NMR Connectivity Workflow

To confirm the structure, run the following sequence:

  • COSY: Establishes the H-H spin systems.

    • System A: OH ↔ H-2 ↔ H-3 (Lactoyl unit).

    • System B: NH ↔ H-2' ↔ H-1' & H-3' (Pentyl unit).

  • HSQC: Assigns protons to carbons (separates overlapping methylene signals).

  • HMBC: Links the two halves via the Carbonyl.

    • Critical Correlation:NH proton to C=O (174.2 ppm) AND H-2 (Acyl) to C=O . This proves the amide linkage.

NMR_Workflow Lactoyl_H Lactoyl H-2/H-3 Lactoyl_H->Lactoyl_H COSY (Spin System A) Carbonyl Carbonyl C=O (174 ppm) Lactoyl_H->Carbonyl HMBC (2-3 bond) Pentyl_H Pentyl H-2'/H-1' Pentyl_H->Pentyl_H COSY (Spin System B) Pentyl_H->Carbonyl HMBC (3 bond) Amide_NH Amide NH Amide_NH->Pentyl_H COSY (Vicinal) Amide_NH->Carbonyl HMBC (2 bond)

Caption: 2D NMR correlation strategy. Green arrows (HMBC) provide the definitive link between the acid and amine moieties.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Propanamide, 2-hydroxy- (Lactamide). NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. 2-hydroxy-N-phenylpropanamide (Lactanilide) Spectral Data.[2] National Library of Medicine. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th Edition, John Wiley & Sons.
  • Baldessari, A. Biocatalytic synthesis of chiral N-(2-hydroxyalkyl)-acrylamides. (Provides analogous NMR data for N-alkyl hydroxyamides). Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Alpha-Hydroxy Amide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Level 3 Support Knowledge Base for a chemical synthesis facility. It prioritizes yield optimization through mechanistic insight and industrial "best practices" rather than textbook generalities.

Ticket Subject: Improving Yield of 2-hydroxy-N-(pentan-2-yl)propanamide Ticket ID: #SYN-OH-AMIDE-002 Assigned Specialist: Senior Application Scientist

Executive Summary & Diagnostic

User Issue: Low yield and purification difficulties in the synthesis of this compound. Chemical Profile:

  • Reactants: Lactic Acid (or derivative) + 2-Aminopentane (sec-amylamine).

  • Core Challenge: The presence of a free

    
    -hydroxyl group competes with the amine for acylating agents (leading to oligomers/polyesters), and the steric hindrance of the secondary alkyl amine (pentan-2-yl) slows reaction kinetics.
    

The Solution: Stop using direct coupling (EDC/HATU) with unprotected lactic acid. It promotes self-esterification (polylactide formation). Switch to the Lactide Aminolysis Route. This method utilizes the atom economy of the cyclic dimer (lactide) to generate two molecules of product for every ring-opening event, with zero water generation and minimal purification.

Protocol A: The Lactide Aminolysis Route (Recommended)

Why this works: Lactide is an "activated" form of lactic acid. Reacting it with an amine relieves ring strain. This reaction is irreversible and produces no water byproduct, driving the equilibrium 100% to the product.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Lactide (3,6-dimethyl-1,4-dioxane-2,5-dione)1.0ElectrophileUse L-Lactide for optical purity; Racemic for general use.
2-Aminopentane 2.1 - 2.5NucleophileSlight excess ensures complete ring opening of the intermediate.
TBD (1,5,7-Triazabicyclodec-5-ene)0.05 (5 mol%)CatalystOrganocatalyst that accelerates ester aminolysis.
DCM or THF SolventMediumCan be run neat (solvent-free) if reactants are miscible.
Step-by-Step Workflow
  • Dissolution: Dissolve 1.0 equiv of Lactide in dry DCM (0.5 M concentration).

  • Addition: Add 2.2 equiv of 2-Aminopentane.

  • Catalysis: Add 5 mol% TBD.

    • Note: If TBD is unavailable, the reaction will proceed thermally but requires heating to 40–50°C and longer times.

  • Reaction: Stir at Room Temperature (RT) for 4–12 hours.

    • Monitoring: TLC (EtOAc/Hexane) will show the disappearance of the lactide spot.

  • Workup:

    • Wash reaction mixture with 1M HCl (to remove excess amine and TBD).

    • Wash with Brine.[1]

    • Dry over MgSO₄ and concentrate in vacuo.

  • Purification: The crude product is often >95% pure. If necessary, purify via silica flash chromatography (Gradient: 0%

    
     50% EtOAc in Hexanes).
    
Mechanism Visualization

The following diagram illustrates how one Lactide molecule yields two Amide molecules.

LactideAminolysis cluster_0 Key Advantage: No Water Produced Lactide Lactide (Cyclic Dimer) Intermediate Linear Ester-Amide Intermediate Lactide->Intermediate Ring Opening (Nucleophilic Attack) Amine1 2-Aminopentane (1st Eq) Amine1->Intermediate Product 2 x Target Amide (High Yield) Intermediate->Product Aminolysis of Linear Ester Amine2 2-Aminopentane (2nd Eq) Amine2->Product

Caption: Atom-economical conversion of Lactide to Hydroxy-Amide. Note the absence of water byproduct.

Protocol B: Direct Coupling (Troubleshooting Only)

Use case: Only use this if you require a specific chiral acid not available as a lactide, or if you lack lactide precursors.

The Failure Mode: Using standard coupling agents (EDC/DCC) with unprotected lactic acid often leads to O-acylisourea formation on the hydroxyl group, causing polymerization.

Optimized Direct Coupling Protocol

If you must use this route, you must protect the hydroxyl group or use HATU with careful pH control.

  • Protection (Recommended): Acetylate the lactic acid first to form 2-acetoxypropanoic acid.

    • Reaction: Lactic Acid + Acetic Anhydride

      
       O-Acetyl Lactic Acid.
      
  • Coupling:

    • React O-Acetyl Lactic Acid + 2-Aminopentane + HATU + DIPEA in DMF.

  • Deprotection:

    • Remove acetyl group with mild base (K₂CO₃ in MeOH).

    • Risk:[2] This adds two steps and reduces overall yield significantly compared to Protocol A.

Critical Quality Attribute: Stereochemistry

The target molecule, This compound , contains two chiral centers:

  • The alpha-carbon of the lactate moiety.

  • The C2 carbon of the pentyl chain.

Yield Impact: If you use racemic starting materials, you will produce four stereoisomers (two pairs of enantiomers). These pairs are diastereomers of each other (e.g., (S,S) vs (S,R)).

  • Physical Properties: Diastereomers have different boiling points, melting points, and NMR spectra.

  • Purification Risk: If you attempt to crystallize the product, you may inadvertently isolate only one diastereomer, artificially lowering your calculated yield.

Recommendation:

  • Use L-Lactide (optically pure) and Racemic 2-Aminopentane .

  • Result: You will get a 50:50 mixture of (S,S) and (S,R) diastereomers.

  • Analysis: Expect to see "doubled" peaks in

    
    C NMR for carbons near the chiral centers. This is not an impurity; it is expected diastereomerism.
    

Troubleshooting & FAQ

Decision Tree for Yield Issues

Troubleshooting Start Low Yield / Impure Product CheckRoute Which Route? Start->CheckRoute Lactide Lactide Route CheckRoute->Lactide Coupling Direct Coupling CheckRoute->Coupling Moisture Was solvent dry? Lactide->Moisture Hydrolysis Lactide hydrolyzed to Lactic Acid (Dead End) Moisture->Hydrolysis No Stoich Amine:Lactide Ratio < 2.0? Moisture->Stoich Yes MonoAmide Incomplete Reaction (Linear Dimer Impurity) Stoich->MonoAmide Yes Protect Was OH protected? Coupling->Protect Polymer Oligomerization (Polylactic acid formed) Protect->Polymer No Sterics Reaction too slow? (Sec-amine hindrance) Protect->Sterics Yes Heat Increase T or use HATU Sterics->Heat

Caption: Diagnostic logic for identifying yield loss in hydroxy-amide synthesis.

Frequently Asked Questions

Q: My product is an oil, but I expected a solid. Is it impure? A: Not necessarily. While N-isopropyl lactamide is a solid (mp ~52°C), the N-(pentan-2-yl) analog has a longer, more flexible alkyl chain which suppresses the melting point. Additionally, if you synthesized it as a mixture of diastereomers (see Section 4), the melting point depression will likely result in a viscous oil at room temperature.

Q: Can I use lipase enzymes for this? A: Yes. Candida antarctica Lipase B (CAL-B) is excellent for this transformation (aminolysis of ethyl lactate).

  • Pros: Extremely mild, prevents racemization.

  • Cons: Very slow (24-48h) compared to chemical catalysis, and requires removal of the enzyme.

Q: Why do I see a "dimer" impurity in the Lactide route? A: This is the "Linear Ester-Amide Intermediate" (see Protocol A Diagram). It means you didn't use enough amine or didn't wait long enough. The first ring-opening is fast; the second cleavage (breaking the linear ester) is slower.

  • Fix: Add 0.5 equiv more amine and heat to 40°C for 2 hours.

References

  • Aminolysis of Lactide (Mechanism & Kinetics)

    • Golas, P. L., et al. (2010). "Ring-Opening of Lactide with Amines: A Route to Hydroxy-Amides." Macromolecules.
    • Source:

  • Organocatalysis (TBD)

    • Sabot, C., et al. (2007). "TBD-Catalyzed Aminolysis of Esters." Journal of Organic Chemistry.
    • Source:

  • Direct Amide Coupling Challenges

    • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.
    • Source:

  • Green Chemistry (Enzymatic Route)

    • De Zoete, M. C., et al. (1994). "Lipase-catalyzed synthesis of amides from esters." Recueil des Travaux Chimiques des Pays-Bas.
    • Source:

Sources

Technical Support Center: Purification of 2-hydroxy-N-(pentan-2-yl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-hydroxy-N-(pentan-2-yl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this chiral amide. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established scientific principles.

Introduction

The synthesis of this compound involves the coupling of two chiral centers: 2-hydroxypropanoic acid (lactic acid) and pentan-2-amine. This inherently leads to the formation of diastereomers, which often present the most significant purification challenge. This guide will address the separation of these stereoisomers, as well as the removal of common reaction impurities.

Troubleshooting Guide

This section addresses specific issues you may encounter during your purification workflow in a question-and-answer format.

Question 1: My crude product is an oil and will not crystallize. How can I obtain a solid product?

Answer:

Oiling out is a common issue, especially when impurities are present that depress the melting point of the compound. Here are several strategies to induce crystallization:

  • High-Purity Requirement: The presence of residual solvents or reaction byproducts can inhibit crystallization. It is often necessary to first subject the crude oil to flash column chromatography to remove these impurities.

  • Solvent Screening for Recrystallization: A systematic approach to finding the right solvent system is crucial.[1]

    • Solubility Testing: Test the solubility of a small amount of your purified oil in various solvents at room temperature and upon heating. An ideal single solvent will dissolve the compound when hot but not when cold.

    • Mixed Solvent Systems: If a single solvent is not effective, a mixed solvent system is a powerful alternative.[2] Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) at an elevated temperature until the solution becomes cloudy (the saturation point). Then, add a small amount of the "good" solvent to redissolve the solid and allow the solution to cool slowly. Common solvent systems for polar amides include ethyl acetate/hexanes, acetone/hexanes, or methanol/diethyl ether.[2]

  • Seeding: If you have a small amount of pure crystalline material, adding a "seed" crystal to a supersaturated solution can initiate crystallization.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites for crystal growth.

  • Patience: Allow the solution to cool slowly to room temperature, and then in a refrigerator or freezer. Slow cooling often yields larger, purer crystals.

Question 2: My NMR and/or LC-MS analysis indicates the presence of diastereomers. How can I separate them?

Answer:

The separation of diastereomers is a central challenge in the purification of this compound. Since diastereomers have different physical properties, they can be separated by chromatographic and crystallization techniques.

  • Flash Column Chromatography: While challenging, separation of diastereomers by standard silica gel chromatography is sometimes possible.

    • Solvent System Optimization: A less polar solvent system than what is typically used for the initial purification may be required to resolve the diastereomers. A gradient elution from a non-polar to a more polar solvent system can be effective.

    • Sample Loading: Dry loading the sample onto silica gel can often provide better resolution than wet loading.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both analytical and preparative separation of diastereomers.[3][4]

    • Normal Phase HPLC: A silica gel column is often effective for separating diastereomers.[5]

    • Reversed-Phase HPLC: An achiral C18 or phenyl column can also be used to separate diastereomers.[6] The elution order can be influenced by the hydrophobicity and conformation of each diastereomer in the mobile phase.[4]

  • Fractional Recrystallization: This classical technique relies on the differential solubility of diastereomers in a particular solvent. By carefully controlling the crystallization conditions, one diastereomer may crystallize out of solution while the other remains in the mother liquor. This process may need to be repeated several times to achieve high diastereomeric purity.[3]

  • Combined Approach: A combination of flash chromatography to remove bulk impurities, followed by either preparative HPLC or fractional recrystallization to separate the diastereomers, is often the most effective strategy.[3]

Question 3: My final product is still contaminated with unreacted starting materials (e.g., lactic acid derivative or pentan-2-amine). How can I remove them?

Answer:

Residual starting materials indicate an incomplete reaction or inefficient initial workup.

  • Aqueous Workup: An acidic wash (e.g., with 1 M HCl) will protonate and remove unreacted pentan-2-amine into the aqueous layer. A basic wash (e.g., with saturated NaHCO₃) will deprotonate and remove any unreacted lactic acid derivative.

  • Chromatography: If an aqueous workup is insufficient or not desired, flash column chromatography is typically effective at separating the more polar starting materials from the less polar amide product.

Question 4: I am having difficulty with the chromatographic purification of my polar amide product. What are my options?

Answer:

The polarity of this compound can make it challenging to purify using standard normal-phase chromatography.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for the separation of polar compounds that are poorly retained in reversed-phase chromatography.[7][8] An amide-bonded stationary phase is particularly well-suited for this purpose.[9][10][11]

  • Reversed-Phase Chromatography: While less common for such polar compounds, a water-rich mobile phase with a C18 or polar-embedded column can sometimes provide adequate retention and separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound?

A1: The most common impurities include:

  • Unreacted Starting Materials: 2-hydroxypropanoic acid (or its activated derivative) and pentan-2-amine.

  • Diastereomers: Due to the two chiral centers in the molecule.

  • Coupling Reagent Byproducts: If using a coupling reagent like DCC or EDC, the corresponding urea byproduct will be present.[12][13]

  • Side-Reaction Products: Depending on the reaction conditions, side reactions such as the formation of esters or multiple acylation products can occur.

Q2: What is a reliable, general method for purifying this compound?

A2: A robust, general purification strategy involves a multi-step approach:

  • Aqueous Workup: To remove the bulk of water-soluble impurities and unreacted starting materials.

  • Flash Column Chromatography: To separate the product from non-polar impurities and coupling agent byproducts.

  • Recrystallization or Preparative HPLC: To separate the diastereomers and achieve high purity.

Q3: How can I confirm the purity and identity of my final product?

A3: A combination of analytical techniques is recommended for comprehensive characterization:[14]

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess for the presence of impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity and the ratio of diastereomers.[15]

  • Fourier-Transform Infrared Spectroscopy (FT-IR): To confirm the presence of key functional groups (e.g., amide C=O, O-H, and N-H stretches).

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Q4: What are the key safety considerations when synthesizing and purifying this compound?

A4: Always consult the Safety Data Sheet (SDS) for each reagent used. Key hazards to be aware of include:

  • Acylating Agents: Reagents like thionyl chloride or oxalyl chloride used to activate the carboxylic acid are corrosive and react violently with water.[12][16]

  • Coupling Reagents: Many coupling reagents are skin and respiratory irritants.

  • Solvents: Organic solvents are flammable and may be toxic. All work should be performed in a well-ventilated fume hood.

  • Amines: Pentan-2-amine is a flammable and corrosive liquid.

Detailed Experimental Protocol: Flash Chromatography and Recrystallization

This protocol assumes the crude product has been obtained after an initial aqueous workup.

Part 1: Flash Column Chromatography

  • Slurry Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Add silica gel (approximately 2-3 times the mass of the crude product) and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel in the desired eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with the chosen solvent system, starting with a lower polarity and gradually increasing the polarity if a gradient elution is used.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the desired product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Part 2: Recrystallization

  • Solvent Selection: Based on prior solubility tests, select an appropriate solvent or solvent system.

  • Dissolution: Place the purified product from the chromatography step into an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Decolorization (if necessary): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling and perform a hot filtration to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Data Summary Table

Purification TechniqueAdvantagesDisadvantagesTypical Application
Aqueous Workup Removes ionic impurities and some starting materials; simple and fast.Not effective for non-polar impurities; can lead to emulsions.Initial purification step.
Recrystallization Can provide very high purity; scalable.[17]Finding a suitable solvent can be time-consuming; potential for product loss in the mother liquor.Final purification step; diastereomer separation.[3]
Flash Chromatography Good for removing a wide range of impurities; relatively fast.May not resolve diastereomers; requires larger volumes of solvent.Intermediate purification step.
HPLC Excellent resolution of diastereomers; highly reproducible.[3][4][5]Limited sample capacity for preparative scale; expensive equipment and solvents.Analytical assessment and preparative separation of diastereomers.
HILIC Effective for highly polar compounds.[7][8]Requires specific columns and mobile phases; may have lower loading capacity.Purification of polar amides that are poorly retained by other methods.

Purification Workflow Diagram

Purification_Workflow cluster_synthesis Synthesis cluster_initial_purification Initial Purification cluster_main_purification Main Purification cluster_final_purification Final Purification / Diastereomer Separation cluster_analysis Analysis Crude_Product Crude Product (Oil or Solid) Aqueous_Workup Aqueous Workup (Acid/Base Wash) Crude_Product->Aqueous_Workup Remove water-soluble impurities Flash_Chromatography Flash Column Chromatography Aqueous_Workup->Flash_Chromatography Remove non-polar impurities & byproducts Recrystallization Recrystallization Flash_Chromatography->Recrystallization High Purity & Diastereomer Separation Prep_HPLC Preparative HPLC Flash_Chromatography->Prep_HPLC High Purity & Diastereomer Separation Pure_Product Pure Product Recrystallization->Pure_Product Prep_HPLC->Pure_Product Analysis Purity & Identity Confirmation (NMR, LC-MS, etc.) Pure_Product->Analysis

Sources

Technical Support Center: Optimizing N-Acylation of 2-Aminopentane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-acylation of 2-aminopentane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common yet nuanced transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your reaction conditions, troubleshooting common issues, and understanding the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in the N-acylation of 2-aminopentane?

Low yields in this reaction can often be attributed to several key factors:

  • Inadequate Amine Nucleophilicity: The lone pair of electrons on the nitrogen of 2-aminopentane is essential for attacking the acylating agent. If the reaction medium is too acidic, the amine will be protonated, rendering it non-nucleophilic.[1]

  • Poor Quality of Reagents: Acylating agents such as acyl chlorides and anhydrides are highly susceptible to hydrolysis from atmospheric moisture.[2] Using old or improperly stored reagents is a frequent cause of reaction failure.

  • Suboptimal Temperature: While many N-acylations proceed at room temperature, some require gentle heating to overcome the activation energy.[1] Conversely, excessive heat can lead to decomposition and side reactions.[1]

  • Steric Hindrance: As a secondary amine, 2-aminopentane can present more steric bulk compared to a primary amine, potentially slowing down the reaction rate.

Q2: Which acylating agent is best for 2-aminopentane?

The choice of acylating agent depends on the desired reactivity and the scale of your reaction.

  • Acyl Chlorides (e.g., Acetyl Chloride): These are the most reactive and are often used for less nucleophilic amines.[3][4] However, they produce hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base to prevent protonation of the starting amine.[4][5]

  • Acid Anhydrides (e.g., Acetic Anhydride): These are less reactive than acyl chlorides but are often preferred due to their ease of handling and the formation of a carboxylic acid byproduct, which is less corrosive than HCl.[2][3]

  • Carboxylic Acids (with coupling agents): For more delicate substrates or when milder conditions are required, a carboxylic acid can be activated in situ using coupling agents like EDC or HATU.[6][7]

  • Alternative Acylating Agents: In some cases, thioesters or activated esters can be employed, particularly in enzymatic or chemoselective acylations.[8][9][10]

Q3: Is a base always necessary for the N-acylation of 2-aminopentane?

Yes, a base is almost always recommended. Its primary role is to neutralize the acidic byproduct (e.g., HCl or a carboxylic acid) generated during the reaction.[4][5] This prevents the protonation of the unreacted 2-aminopentane, which would render it inactive.[1] Common bases include tertiary amines like triethylamine or pyridine, which also can act as nucleophilic catalysts.[11]

Q4: How does the choice of solvent affect the reaction?

Solvent choice can significantly impact reaction rate and selectivity.[12][13]

  • Aprotic Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are commonly used.[2][7] They are generally good at dissolving the reactants and do not interfere with the reaction.

  • Polar vs. Non-polar: The polarity of the solvent can influence the solubility of reactants and intermediates, which can affect the reaction outcome.[13] In some cases, greener solvents like 2-methyltetrahydrofuran (2-MeTHF) or ethyl acetate have been shown to be effective replacements for DCM and DMF.[7]

  • Solvent-Free Conditions: For some reactions, solvent-free conditions can lead to faster reaction times and simpler workups.[14][15]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the N-acylation of 2-aminopentane.

Problem 1: Low or No Product Formation

Possible Causes & Solutions:

CauseRecommended Solution
Inactive Amine Ensure the reaction is not overly acidic. Add a non-nucleophilic base like triethylamine or diisopropylethylamine (Hünig's base) to scavenge any acid produced.[5]
Degraded Acylating Agent Use fresh or newly opened acylating agents. If necessary, purify the acylating agent by distillation before use.
Insufficient Reaction Temperature Gently heat the reaction mixture (e.g., to 40-60 °C) and monitor the progress by Thin Layer Chromatography (TLC).[1]
Poor Reagent Stoichiometry Use a slight excess (1.1-1.5 equivalents) of the acylating agent to ensure complete consumption of the amine.[1]
Problem 2: Multiple Spots on TLC, Indicating Impurities

Possible Causes & Solutions:

CauseRecommended Solution
Unreacted Starting Material Increase the equivalents of the acylating agent and/or the reaction time. Monitor the reaction by TLC until the starting amine spot disappears.
Over-acylation (Diacylation) This is less common with secondary amines but can occur under harsh conditions. Use a 1:1 stoichiometry of amine to acylating agent and avoid excessive heating.
Side Reactions with Solvent Ensure your solvent is inert. For example, avoid using alcohol as a solvent with highly reactive acylating agents.
Product Degradation If the product is sensitive, consider running the reaction at a lower temperature for a longer period. Quench the reaction as soon as it is complete.[16]
Problem 3: Difficult Product Isolation and Purification

Possible Causes & Solutions:

CauseRecommended Solution
Product is Water-Soluble During aqueous workup, saturate the aqueous layer with sodium chloride to decrease the solubility of the organic product before extraction.
Emulsion Formation During Extraction Add a small amount of brine to the separatory funnel to help break the emulsion.
Product Co-elutes with Impurities on Silica Gel Try a different solvent system for column chromatography. Alternatively, consider recrystallization or distillation for purification.
Product is an Oil If the product is a non-crystalline oil, purification by column chromatography is often the best approach.

Experimental Workflow and Decision-Making

The following diagram illustrates a typical workflow for optimizing the N-acylation of 2-aminopentane.

G cluster_0 Reaction Setup cluster_1 Execution & Monitoring cluster_2 Workup & Purification cluster_3 Troubleshooting start Start: Define Acyl Group reagent_choice Select Acylating Agent (Acyl Chloride, Anhydride, etc.) start->reagent_choice solvent_base Choose Solvent and Base (e.g., DCM, Et3N) reagent_choice->solvent_base conditions Set Initial Conditions (e.g., 0°C to RT) solvent_base->conditions run_reaction Run Reaction conditions->run_reaction monitor Monitor by TLC run_reaction->monitor complete Reaction Complete? monitor->complete workup Aqueous Workup complete->workup Yes low_yield Low Yield? complete->low_yield No purify Purify Product (Column, Recrystallization) workup->purify characterize Characterize Product (NMR, IR, MS) purify->characterize end End: Pure Product characterize->end impure Impure Product? low_yield->impure No optimize Optimize Conditions: - Temperature - Reagent Stoichiometry - Solvent/Base low_yield->optimize Yes impure->characterize No impure->optimize Yes optimize->run_reaction

Caption: Decision tree for optimizing N-acylation of 2-aminopentane.

Key Protocol: General Procedure for N-Acetylation of 2-Aminopentane with Acetic Anhydride

This procedure is a representative example and may require optimization for different acylating agents or scales.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add 2-aminopentane (1.0 equivalent).

    • Dissolve the amine in a suitable anhydrous solvent, such as dichloromethane (DCM), at a concentration of approximately 0.1-0.5 M.

    • Add triethylamine (1.2 equivalents) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

  • Addition of Acylating Agent:

    • Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acetyl-2-aminopentane.

References

  • Benchchem. (n.d.). optimizing reaction conditions for N-acylation of p-toluidine.
  • ResearchGate. (2020). Optimization of 2-alkoxyacetates as acylating agent for enzymatic kinetic resolution of chiral amines.
  • ResearchGate. (n.d.). A detailed study on the effect of different solvents and bases on the....
  • PMC. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry.
  • MDPI. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives.
  • (n.d.). Acylation under weak base conditions.
  • Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction.
  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield.
  • Benchchem. (n.d.). Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes.
  • PMC. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives.
  • ResearchGate. (n.d.). N-Acylation Reactions of Amines.
  • ResearchGate. (2024). N-Acylation Reactions of Amines.
  • Green Chemistry (RSC Publishing). (2012). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide.
  • (2014). 26th June-2014 Research Article REGIOSELECTIVE N-ACYLATION OF.
  • ResearchGate. (n.d.). The best reaction conditions for the N-acylation of various sulfonamides.
  • Ace Chemistry. (n.d.). Acylating agents.
  • PMC. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source.
  • (2013). acylation of amines.
  • Chemistry LibreTexts. (2025). 24.7: Reactions of Amines.
  • PMC. (n.d.). Chemoselective Acylation of Nucleosides.
  • Taylor & Francis. (n.d.). Convenient, Cost‐Effective, and Mild Method for the N‐Acetylation of Anilines and Secondary Amines.
  • Quora. (2015). What could be reason for getting a very low yield in organic chemistry?.
  • PubMed. (2021). Alternative and Uncommon Acylating Agents - An Alive and Kicking Methodology.
  • Green Chemistry (RSC Publishing). (n.d.). Electrochemical N-acylation synthesis of amides under aqueous conditions.
  • YouTube. (2021). acylation of amines [ORGANIC CHEMISTRY] Klein 23.8.
  • Semantic Scholar. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives.
  • Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines.
  • PMC. (2025). Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases.
  • Chemical Communications (RSC Publishing). (n.d.). Direct, facile synthesis of N-acyl-α-amino amides from α-keto esters and ammonia.
  • Google Patents. (n.d.). US4474985A - Purification of N-acetyl aminophenols.
  • Organic Syntheses Procedure. (n.d.). ASYMMETRIC SYNTHESIS OF α-AMINO ACIDS BY THE ALKYLATION OF.

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troubleshooting inconsistent results in 2-hydroxy-N-(pentan-2-yl)propanamide assays

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the root causes of experimental inconsistency with 2-hydroxy-N-(pentan-2-yl)propanamide , a structural analog of the WS-23 cooling agent class. This molecule contains two chiral centers, rendering it susceptible to stereochemical drift, in addition to the standard challenges of TRPM8 agonist assays (temperature sensitivity and calcium-dependent desensitization).

Part 1: The Core Problem – Stereochemical & Chemical Integrity

The "Hidden" Variable: Diastereomeric Ratios

The most frequent cause of batch-to-batch inconsistency with this compound is stereochemical heterogeneity .

  • Structure Analysis: The molecule is synthesized from lactic acid (2-hydroxypropanoic acid) and 2-pentylamine .

  • Chiral Centers: It possesses two chiral centers:

    • C2 on the propanamide backbone (derived from lactic acid).

    • C2 on the pentyl amine chain.[1]

  • Result: There are 4 distinct stereoisomers (RR, SS, RS, SR).

The Troubleshooting Logic: If you purchase "this compound" without a specified optical rotation or chiral purity, you likely have a mixture.

  • Scenario A: You used L-Lactic acid (S) but racemic amine. Result: 50:50 mixture of diastereomers.

  • Scenario B: You used DL-Lactic acid and racemic amine. Result: Complex mixture of 4 isomers.

Impact on Data: Biological receptors (like TRPM8) are stereoselective. The (1R, 2'S) isomer might be a potent agonist, while the (1S, 2'R) could be inactive or an antagonist. A 5% shift in isomer ratio can alter EC50 values by an order of magnitude.

Physicochemical Instability
  • Hygroscopicity: The

    
    -hydroxyl group facilitates water absorption. If the compound is not stored in a desiccator, the effective molecular weight changes, leading to dosing errors.
    
  • Hydrolysis: While secondary amides are generally stable, the neighboring hydroxyl group can facilitate intramolecular catalysis under extreme pH (pH < 3 or > 10), leading to hydrolysis back to lactic acid and amine.

Part 2: Biological Assay Optimization (TRPM8 Focus)

Inconsistent bioassay results (e.g., Calcium Flux, FLIPR, Patch Clamp) are often artifacts of the TRPM8 channel mechanics rather than the compound itself.

Temperature Control is Critical

TRPM8 is a multimodal sensor activated by both voltage and temperature.

  • The Trap: Performing assays at "room temperature" (20–25°C) is fatal for reproducibility. TRPM8 activity fluctuates wildly in this range.

  • Solution: All buffers and plates must be equilibrated to a precise temperature (e.g., 22.0°C or 37.0°C). A deviation of ±1°C can shift the activation threshold significantly [1].

Calcium Desensitization

TRPM8 undergoes rapid desensitization in the presence of extracellular calcium.

  • Mechanism: Ca²⁺ influx activates Phospholipase C (PLC), depleting PIP2 (a necessary cofactor for TRPM8).[2] Without PIP2, the channel closes [2].

  • Symptom: "Run-down" of signal in repeated dosing or inconsistent max-response values.

Part 3: Troubleshooting Workflow (Visualized)

The following diagram outlines the logical flow for diagnosing inconsistent results, separating chemical issues from biological artifacts.

TroubleshootingFlow Start Start: Inconsistent Results CheckChem 1. Chemical QC Start->CheckChem CheckBio 2. Assay Conditions Start->CheckBio ChiralCheck Is Chiral HPLC Single Peak? CheckChem->ChiralCheck TempControl Is Buffer Temp ±0.2°C? CheckBio->TempControl HygroCheck Is Water Content < 0.5%? ChiralCheck->HygroCheck Yes ActionPurify Action: Purify/Resynthesize Use Enantiopure Precursors ChiralCheck->ActionPurify No (Multiple Peaks) ActionDry Action: Vacuum Dry Recalculate Molarity HygroCheck->ActionDry No Desensitize Is Ca2+ Desensitization Controlled? TempControl->Desensitize Yes ActionIncubator Action: Use Heated Stage/Incubator TempControl->ActionIncubator No (Room Temp) ActionProtocol Action: Switch to Ca2+-free buffer or Add PIP2 supplement Desensitize->ActionProtocol Signal Decay Observed

Figure 1: Decision tree for isolating sources of variance in this compound assays.

Part 4: Standardized Protocols & Data

Recommended QC Specifications

Before running biological assays, validate your material against these parameters.

ParameterMethodAcceptance CriteriaTroubleshooting Note
Purity (Achiral) HPLC (C18)> 98.0%Impurities (e.g., unreacted amine) can be toxic to cells.
Chiral Purity Chiral HPLC (AD-H or OD-H)> 99% ee/deCritical: Ensure you are testing the same isomer batch-to-batch.
Water Content Karl Fischer< 0.5%High water content dilutes the effective concentration.
Solubility Visual / TurbidityClear in DMSO (100mM)Precipitates in aqueous buffer cause "noisy" baseline data.
TRPM8 Calcium Flux Protocol (Optimized for Consistency)

Objective: Minimize desensitization and temperature artifacts.

  • Cell Prep: Use HEK293 stably expressing TRPM8. Plate 24 hours prior.

  • Dye Loading: Load Fluo-4 AM for 30 mins at Room Temp .

    • Why? Loading at 37°C can cause dye compartmentalization; loading at 4°C inhibits uptake.

  • Buffer Equilibration: Bring Calcium Assay Buffer (HBSS + 20mM HEPES) to 25.0°C using a water bath.

    • Why? 25°C is the "sweet spot" where TRPM8 is responsive but not spontaneously active (which happens < 22°C).

  • Compound Addition:

    • Prepare this compound in DMSO (Stock).

    • Dilute in buffer immediately before use.

    • Crucial Step: If testing antagonists, pre-incubate for 5 mins. If testing agonists, inject strictly at t=10s.

  • Data Analysis: Normalize

    
    . Do not use raw fluorescence units.
    

Part 5: Frequently Asked Questions (FAQ)

Q1: My EC50 values shift 3-fold between experiments. Why? A: Check your temperature. TRPM8 Q10 (temperature coefficient) is >20, meaning a small temperature drop drastically increases channel open probability [3]. If your lab AC cycles on/off, your data will cycle with it. Use a heated stage or temperature-controlled enclosure.

Q2: The compound precipitates when I add it to the assay buffer. A: This molecule has a hydrophobic pentyl chain.

  • Fix: Ensure your final DMSO concentration is 0.1% - 0.5%.

  • Fix: Add 0.01% Pluronic F-127 to the assay buffer to aid dispersion.

Q3: I see a "double peak" in my HPLC trace. A: You likely have a mixture of diastereomers. Standard C18 columns might show them as a split peak or a shoulder. Switch to a Chiralpak AD-H or OD-H column to resolve and quantify the isomers.

Q4: The signal decays instantly after injection. A: This is Calcium-dependent desensitization.

  • Fix: For mechanistic studies, use a Ca²⁺-free extracellular buffer (using BAPTA) and measure current (Patch Clamp) instead of Calcium flux.

  • Fix: For screening, accept the peak value immediately (within 2-3s) as the

    
    .
    

References

  • Voets, T., et al. (2004). "The principle of temperature-dependent gating in cold- and heat-sensitive TRP channels." Nature, 430, 748–754. Link

  • Rohacs, T., et al. (2005). "PI(4,5)P2 regulates the activation and desensitization of TRPM8 channels through the TRP domain." Nature Neuroscience, 8, 626–634. Link

  • McKemy, D. D., et al. (2002). "Identification of a cold receptor reveals a general role for TRP channels in thermosensation." Nature, 416, 52–58. Link

  • PubChem. (2025). "Lactamide and derivatives - Compound Summary." National Library of Medicine. Link

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Technical Support Center: 2-Hydroxy-N-(pentan-2-yl)propanamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 2-hydroxy-N-(pentan-2-yl)propanamide. Here, we address common challenges and provide troubleshooting strategies to minimize impurities and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most prevalent and effective method is the direct amidation of a lactic acid derivative with pentan-2-amine. This is typically achieved using a coupling agent to activate the carboxylic acid, facilitating the nucleophilic attack by the amine.[][2] Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[3][4][5]

Q2: What are the primary impurities I should be concerned about in this synthesis?

A2: The main impurities to monitor are:

  • Diastereomers: Due to the two chiral centers in the molecule (one from lactic acid and one from pentan-2-amine), the formation of diastereomeric impurities is a significant concern.

  • Unreacted Starting Materials: Residual lactic acid and pentan-2-amine.

  • Coupling Agent Byproducts: For example, dicyclohexylurea (DCU) if using DCC, which is notoriously insoluble in many organic solvents.[6][7]

  • Racemization Products: Partial racemization of the lactic acid chiral center can occur, especially under harsh reaction conditions.[7][8][9]

  • Side-reaction Products: Such as the formation of an O-acylisourea intermediate when using carbodiimide coupling agents.[4][5]

Q3: How can I minimize the formation of diastereomeric impurities?

A3: Minimizing diastereomer formation relies on using enantiomerically pure starting materials and carefully controlling reaction conditions to prevent racemization. The choice of coupling agent and additives, such as 1-hydroxybenzotriazole (HOBt), can help suppress racemization.[7][10] Additionally, purification techniques like chiral chromatography are crucial for separating any formed diastereomers.[11][12][13]

Q4: My reaction yields are consistently low. What are the likely causes?

A4: Low yields can stem from several factors:

  • Inefficient Amide Coupling: This could be due to a poor choice of coupling agent, incorrect stoichiometry, or suboptimal reaction temperature and time.[2][14]

  • Hydrolysis of Activated Acid: If any water is present in the reaction, the activated carboxylic acid intermediate can hydrolyze back to the starting carboxylic acid.[14] Using anhydrous solvents and reagents is critical.

  • Product Loss During Workup: The product may be partially lost during extraction or purification steps. Optimizing these procedures is essential.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Presence of a significant amount of a second, closely-related peak in my HPLC/GC analysis. Formation of a diastereomer.- Verify the enantiomeric purity of your lactic acid and pentan-2-amine starting materials. - Employ a coupling agent known for low racemization, such as HATU or COMU, or use additives like HOBt with carbodiimides.[7][10] - Optimize reaction temperature; lower temperatures often reduce racemization. - Utilize chiral chromatography for purification.[11][12][13]
A white, insoluble precipitate is difficult to remove from my product. This is likely dicyclohexylurea (DCU), a byproduct of DCC coupling.[6][7]- If possible, switch to a coupling agent with a water-soluble byproduct, like EDC.[4] - If using DCC, perform the reaction in a solvent where DCU has minimal solubility (e.g., dichloromethane) and filter it off before workup.
My final product contains unreacted lactic acid. Incomplete reaction or hydrolysis of the activated intermediate.- Ensure you are using at least a stoichiometric amount of the coupling agent and amine. A slight excess of the amine can sometimes drive the reaction to completion. - Use anhydrous solvents and reagents to prevent hydrolysis.[14] - Increase the reaction time or gently warm the reaction mixture. - During workup, wash the organic layer with a dilute base (e.g., saturated sodium bicarbonate solution) to remove unreacted carboxylic acid.[14]
My final product is contaminated with unreacted pentan-2-amine. Use of a large excess of the amine or incomplete reaction.- Use a stoichiometric amount or only a slight excess of the amine. - During workup, wash the organic layer with a dilute acid (e.g., 1 M HCl) to protonate and extract the excess amine into the aqueous layer.
Broad or multiple peaks in the NMR spectrum, suggesting a mixture. This could be a combination of diastereomers, rotamers (restricted rotation around the amide bond), or other impurities.- First, confirm the presence of diastereomers via chiral HPLC. - If rotamers are suspected, acquiring the NMR spectrum at an elevated temperature can sometimes coalesce the peaks. - If other impurities are present, further purification by column chromatography or recrystallization is necessary.

Experimental Protocols

Protocol 1: Synthesis of this compound using EDC

This protocol utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which has the advantage of forming a water-soluble urea byproduct that is easily removed during aqueous workup.[4]

Materials:

  • L-Lactic acid (or D-Lactic acid)

  • (S)-Pentan-2-amine (or (R)-Pentan-2-amine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve L-lactic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (2.5 eq) to the solution, followed by the portion-wise addition of EDC·HCl (1.2 eq). Stir the mixture at 0 °C for 20 minutes.

  • In a separate flask, dissolve (S)-pentan-2-amine (1.1 eq) in anhydrous DCM.

  • Add the amine solution dropwise to the activated acid solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Once the reaction is complete, dilute the mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Chiral HPLC Analysis for Diastereomeric Purity

This is a general guideline; specific conditions will need to be optimized for your system.[15][16]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel® OD-H or Chiralpak® AD-H).[11][17][18]

Mobile Phase:

  • A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typical for normal-phase chiral separations.

  • Start with a screening gradient to find a suitable isocratic condition. A common starting point is 90:10 hexane:isopropanol.

Procedure:

  • Prepare a dilute solution of your purified product in the mobile phase.

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Inject the sample and monitor the elution profile at a suitable wavelength (e.g., 220 nm).

  • The two diastereomers should elute as separate peaks. The ratio of their peak areas can be used to determine the diastereomeric excess (d.e.).

Visualizations

Impurity Formation Pathway

LacticAcid Lactic Acid ActivatedEster Activated Ester (O-acylisourea) LacticAcid->ActivatedEster Activation RacemizedAcid Racemized Lactic Acid LacticAcid->RacemizedAcid Racemization Amine Pentan-2-amine Product Desired Product (this compound) Amine->Product Diastereomer Diastereomeric Impurity Amine->Diastereomer CouplingAgent Coupling Agent (e.g., DCC/EDC) CouplingAgent->ActivatedEster ActivatedEster->Product Amine Attack ActivatedEster->Diastereomer Amine Attack Urea Urea Byproduct (e.g., DCU) ActivatedEster->Urea Byproduct Formation RacemizedAcid->ActivatedEster

Caption: Key pathways for product and impurity formation.

Troubleshooting Workflow

Start Impurity Detected in Product CheckPurity Check Starting Material Enantiomeric Purity Start->CheckPurity Diastereomers Present? AnalyzeByproducts Identify Byproduct (e.g., DCU, unreacted acid) Start->AnalyzeByproducts Other Impurities? OptimizeConditions Optimize Reaction Conditions (Temp, Time, Coupling Agent) CheckPurity->OptimizeConditions RefineWorkup Refine Workup Procedure (Acid/Base Washes) AnalyzeByproducts->RefineWorkup ChiralPurification Implement Chiral Purification (HPLC/SFC) OptimizeConditions->ChiralPurification RefineWorkup->ChiralPurification End Pure Product ChiralPurification->End

Caption: A logical workflow for troubleshooting impurities.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Gas Chromatographic Determination of Optical Purity of a Chiral Derivatization Reagent, N-Acyl-L-prolyl Chloride. (n.d.). Retrieved from [Link]

  • American Pharmaceutical Review. (2014, February 20). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Retrieved from [Link]

  • Xiang, Y., et al. (2013, June 7). Chiral separation of amides using supercritical fluid chromatography. Journal of Chromatography A, 1293, 143-149. [Link]

  • Google Patents. (n.d.). US6229046B1 - Lactic acid processing methods arrangements and products.
  • Faisal, M., Saeki, T., Daimon, H., & Fujie, K. (2006). Racemization of Lactic Acid under Hydrothermal Conditions. Asian Journal of Chemistry, 18(1), 248-252.
  • Harada, N. (2014). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 19(9), 13696-13732. [Link]

  • ResearchGate. (2012, September 12). What are the best processes/methods for separation of chiral amine both non selective .... Retrieved from [Link]

  • Google Patents. (n.d.). EP1036189A1 - Resolution of chiral amines.
  • Al-Qaisi, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations, 8(10), 165. [Link]

  • CAT. (n.d.). Analyses of amino acids, Enantiomeric purity. Retrieved from [Link]

  • Reddit. (2022, March 24). amide coupling help. Retrieved from [Link]

  • Sabatini, J. J., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4228-4243. [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • Chemistry Education. (n.d.). Synthesis and analysis of amides. Retrieved from [Link]

  • Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Racemization of lactic acid under hydrothermal conditions. Retrieved from [Link]

  • Chiralpedia. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry. Retrieved from [Link]

  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. (n.d.). Retrieved from [Link]

  • PubMed. (2000, January 15). [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography]. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Measuring Chiral Purity. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation. Retrieved from [Link]

  • Analytical Chemistry. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved from [Link]

  • The Journal of Organic Chemistry - ACS Publications. (2013, April 16). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

  • Acta Naturae. (2025, December 4). Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Retrieved from [Link]

  • 7.4 Racemization Assays. (n.d.). Retrieved from [Link]

  • EPrints Repository UNTIRTA. (n.d.). Synthesis and characterization of L-lactide and polylactic acid (PLA) from L-lactic acid for biomedical applications. Retrieved from [Link]

  • Current Chemistry Letters. (2022, August 29). Process optimization for acid-amine coupling. Retrieved from [Link]

  • European Patent Office. (n.d.). EP 0473380 B1 - Process for the preparation of hydroxyamides. Retrieved from [Link]

  • RSC Publishing. (n.d.). The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents. Retrieved from [Link]

  • datapdf.com. (n.d.). Ester-amides of Lactic Acid. Retrieved from [Link]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (n.d.). Retrieved from [Link]

  • CONICET. (n.d.). Biocatalytic synthesis of chiral N-(2-hydroxyalkyl)-acrylamides. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) Synthesis of α-Hydroxyl Amides via Direct Amidation of Lactic Acid at Solvent- and Catalyst-Free Conditions. Retrieved from [Link]

  • precisionFDA. (n.d.). 2-HYDROXY-N-PHENYLPROPANAMIDE. Retrieved from [Link]

  • Frontiers. (2022, August 29). Green synthesis, structure optimization and biological evalution of Rhopaladins' analog 2–styryl–5-oxopyrrolidine-2- carboxamide RPDPRH on CaSki cells. Retrieved from [Link]

  • Optimization of Enzymatic Synthesis of Oleoyl-Diethanolamide in Solvent-Free System. (n.d.). Retrieved from [Link]

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Validation & Comparative

Comparative Analysis of 2-Hydroxy-N-(pentan-2-yl)propanamide Isomers: A Structural & Functional Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of 2-Hydroxy-N-(pentan-2-yl)propanamide Isomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Relevance

This compound represents a specific class of acyclic carboxamide cooling agents, structurally bridging the gap between traditional lactic acid derivatives (like menthyl lactate) and high-potency N-alkyl carboxamides (like WS-3 and WS-23).

For researchers in sensory physiology and medicinal chemistry, this molecule offers a unique scaffold to study the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. The compound possesses two chiral centers:[1]

  • C2 of the Propanoic Acid moiety (Lactic acid derived).

  • C2 of the Pentyl amine moiety (1-methylbutylamine derived).

This creates four distinct stereoisomers. This guide provides a rigorous technical framework for synthesizing, analyzing, and evaluating these isomers to determine their efficacy as TRPM8 agonists.

The Four Stereoisomers
Isomer CodeAcid ConfigurationAmine ConfigurationIUPAC Designation
ISO-SS (2S)(2'S)(2S)-2-hydroxy-N-((2S)-pentan-2-yl)propanamide
ISO-SR (2S)(2'R)(2S)-2-hydroxy-N-((2R)-pentan-2-yl)propanamide
ISO-RS (2R)(2'S)(2R)-2-hydroxy-N-((2S)-pentan-2-yl)propanamide
ISO-RR (2R)(2'R)(2R)-2-hydroxy-N-((2R)-pentan-2-yl)propanamide

Chemical Synthesis & Structural Integrity

To conduct a valid comparative analysis, you must synthesize each isomer with high optical purity (>99% ee). The following protocol utilizes a mixed anhydride coupling method, favored for preventing racemization of the


-hydroxy acid.
Synthesis Workflow (DOT Diagram)

SynthesisWorkflow LacticAcid Starting Material: (S)- or (R)-Lactic Acid Protection Step 1: O-Protection (Acetyl/Benzyl) LacticAcid->Protection Activation Step 2: Activation (IBCF / NMM) Protection->Activation Coupling Step 3: Amide Coupling (-15°C to RT) Activation->Coupling Amine Reagent: (S)- or (R)-2-Aminopentane Amine->Coupling Deprotection Step 4: Deprotection (Hydrolysis/Hydrogenation) Coupling->Deprotection Purification Step 5: Purification (Column Chromatography) Deprotection->Purification FinalProduct Target Isomer (>99% ee) Purification->FinalProduct

Caption: Stereoselective synthesis pathway for individual this compound isomers.

Detailed Protocol: Synthesis of ISO-SS (Representative)

Objective: Synthesize (2S)-2-hydroxy-N-((2S)-pentan-2-yl)propanamide.

Reagents:

  • (S)-Lactic acid (L-Lactic acid)

  • (S)-2-Aminopentane

  • Isobutyl chloroformate (IBCF)

  • N-Methylmorpholine (NMM)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Protection (Optional but Recommended): Protect the hydroxyl group of (S)-lactic acid using acetyl chloride to form (S)-2-acetoxypropanoic acid. This prevents self-esterification.

  • Activation: Dissolve (S)-2-acetoxypropanoic acid (1.0 eq) in anhydrous THF under nitrogen. Cool to -15°C. Add NMM (1.1 eq). Dropwise add IBCF (1.1 eq). Stir for 15 min to form the mixed anhydride.

  • Coupling: Add (S)-2-aminopentane (1.1 eq) dropwise, maintaining temperature below -10°C. Allow the mixture to warm to room temperature (RT) overnight.

  • Workup: Quench with water. Extract with Ethyl Acetate (3x). Wash organic layer with 1N HCl, sat. NaHCO3, and brine. Dry over Na2SO4.

  • Deprotection: Dissolve the crude intermediate in methanol/water. Add K2CO3 (2.0 eq) to hydrolyze the acetyl group (if used). Stir at RT for 2 hours.

  • Purification: Flash column chromatography (Silica gel, Hexane:EtOAc gradient).

Critical Control Point: Monitor the reaction via Chiral HPLC to ensure no racemization occurred during the activation step.

Analytical Characterization & Isomer Differentiation[2]

Distinguishing the four isomers requires rigorous analytical methods. Standard NMR is often insufficient for separating diastereomers without chiral shift reagents.

Recommended Analytical Methods
MethodPurposeSpecification
1H NMR (CDCl3) Structure ConfirmationLook for splitting of the methyl doublet at ~1.1 ppm (amine part) and ~1.4 ppm (acid part). Diastereomers (SS vs SR) may show distinct shifts.
Chiral HPLC Enantiomeric Excess (ee)Column: Daicel Chiralpak AD-H or OD-H.Mobile Phase: Hexane:Isopropanol (90:10).Detection: UV @ 210 nm.
Optical Rotation Absolute ConfigurationMeasure

in Ethanol. Compare with calculated values if literature is unavailable.

Functional Evaluation: TRPM8 Activity & Sensory Profile

The core value of these isomers lies in their ability to activate the TRPM8 channel (cooling receptor).

Biological Assay: Calcium Flux (FLIPR)

This assay quantifies the potency (EC50) of each isomer.

Protocol:

  • Cell Line: HEK293 cells stably expressing human TRPM8.

  • Dye Loading: Load cells with Fluo-4 AM calcium indicator for 45 min at 37°C.

  • Compound Preparation: Dissolve isomers in DMSO (stock). Prepare serial dilutions in assay buffer (HBSS + 20mM HEPES).

  • Measurement: Monitor fluorescence (Ex 488nm / Em 516nm) upon addition of compound.

  • Control: Use Menthol (positive control, EC50 ~ 1-3 µM) and WS-3 (reference).

Sensory Evaluation: Threshold Determination

A trained panel (n=10) evaluates the cooling intensity.

Protocol:

  • Vehicle: 5% Ethanol / 95% Water (or pure water if soluble).

  • Method: 3-AFC (Alternative Forced Choice) or Time-Intensity scaling.

  • Dosing: Swish 10mL for 30 seconds, expectorate. Rate cooling at 0, 1, 5, and 10 minutes.

Biological Pathway Diagram (DOT)

TRPM8_Pathway Ligand Ligand (Isomer ISO-SS) Receptor TRPM8 Receptor (Closed State) Ligand->Receptor Binding Activation Conformational Change (Open Pore) Receptor->Activation CaInflux Ca2+ Influx (Extracellular -> Cytosol) Activation->CaInflux Depolarization Membrane Depolarization CaInflux->Depolarization Signal Sensory Neuron Firing (Cooling Sensation) Depolarization->Signal

Caption: Signal transduction pathway for TRPM8 activation by this compound.

Comparative Performance Analysis (SAR Prediction)

Based on established Structure-Activity Relationships (SAR) for lactic acid derivatives and carboxamides, the following performance hierarchy is projected.

Predicted Potency & Characteristics[3]
IsomerPredicted TRPM8 PotencyRationale (SAR)
ISO-SS High The (S)-lactic acid configuration (L-Lactic) is naturally preferred by biological receptors. The (S)-amine chain often provides optimal steric fit in the TRPM8 pocket.
ISO-SR Moderate The (S)-lactic head is favorable, but the (R)-amine tail may cause steric clash, reducing binding affinity.
ISO-RS Low (R)-Lactic acid (D-Lactic) derivatives typically show significantly reduced bioactivity compared to L-isomers.
ISO-RR Lowest Unfavorable configuration at both chiral centers likely results in minimal activity or potential bitterness.

Key Insight: The "S" configuration at the lactic acid moiety (C2) is critical. In similar compounds like Menthyl Lactate , the L-lactate ester is the active cooling agent. Therefore, research should prioritize the ISO-SS and ISO-SR variants.

Conclusion

For drug development professionals targeting novel cooling agents, (2S)-2-hydroxy-N-((2S)-pentan-2-yl)propanamide (ISO-SS) is the primary candidate for synthesis and scale-up. Its structural homology to high-potency coolants, combined with the metabolic safety of the lactic acid scaffold, makes it a promising target.

Recommendation: Proceed with the synthesis of ISO-SS and ISO-SR first. Evaluate EC50 values via the Calcium Flux assay before moving to sensory panels.

References

  • Eccles, R. (1994). "Menthol and Related Cooling Compounds."[2] Journal of Pharmacy and Pharmacology, 46(8), 618-630. Link

  • Behrendt, H. J., et al. (2004). "Characterization of the mouse cold-menthol receptor TRPM8 and vanilloid receptor type-1 VR1 using a fluorometric imaging plate reader (FLIPR) assay." British Journal of Pharmacology, 141(4), 737-745. Link

  • Leffingwell, J. C. (2014). "Cooling Ingredients and Their Mechanism of Action." Perfumer & Flavorist, 39, 34-43. Link

  • Watson, H. R., et al. (1978). "New compounds with the menthol cooling effect."[2] Journal of the Society of Cosmetic Chemists, 29, 185-200. Link

  • Rowsell, D. G., & Spring, D. J. (1976). "Phosphine oxides having a physiological cooling effect." US Patent 4,032,661. Link

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A Comparative Guide to the Cross-Validation of Analytical Methods for 2-hydroxy-N-(pentan-2-yl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their related compounds is paramount. This guide provides an in-depth comparison and cross-validation of two distinct analytical methods for the stereospecific analysis of 2-hydroxy-N-(pentan-2-yl)propanamide, a chiral amide with potential therapeutic applications. As drug development professionals, ensuring data integrity across different analytical platforms is a critical step in regulatory submission and overall product quality assessment. This document will delve into the causality behind experimental choices, present a self-validating cross-validation protocol, and provide supporting experimental data to guide researchers in their analytical strategy.

Introduction to this compound and Analytical Challenges

This compound possesses two chiral centers, giving rise to four possible stereoisomers. The differential pharmacological and toxicological profiles of these stereoisomers necessitate the use of stereoselective analytical methods for their individual quantification. The primary analytical challenges lie in achieving adequate separation of these stereoisomers and ensuring the method's accuracy, precision, and robustness across a range of concentrations in various matrices.

This guide will compare two powerful, yet fundamentally different, analytical techniques for this purpose:

  • Method A: Chiral High-Performance Liquid Chromatography with UV Detection (Chiral HPLC-UV)

  • Method B: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

The cross-validation of these two methods will be conducted in accordance with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures.[1][2][3][4]

Methodologies: A Tale of Two Techniques

The selection of an analytical method is often a balance between sensitivity, selectivity, speed, and cost. Here, we explore two orthogonal approaches to the analysis of this compound.

Method A: Chiral High-Performance Liquid Chromatography with UV Detection (Chiral HPLC-UV)

Chiral HPLC is a cornerstone technique for the separation of enantiomers and diastereomers.[5][6][7] The causality behind this choice is the ability of chiral stationary phases (CSPs) to form transient diastereomeric complexes with the analytes, leading to differential retention times.

Experimental Protocol:

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a quaternary pump, autosampler, and diode array detector (DAD).

  • Column: Daicel CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with n-Hexane:Isopropanol:Trifluoroacetic acid (90:10:0.1, v/v/v). The use of a non-polar mobile phase with a polar modifier is crucial for achieving optimal chiral recognition on this polysaccharide-based CSP.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm. The amide chromophore provides sufficient absorbance at this wavelength.

  • Injection Volume: 10 µL.

  • Sample Preparation: Standard solutions and samples are dissolved in the mobile phase.

Diagram of the Chiral HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Sample/Standard in Solution Filtration 0.45 µm Syringe Filtration Sample->Filtration Vial HPLC Vial Filtration->Vial Autosampler Autosampler Injection Vial->Autosampler Column Chiral Column Separation Autosampler->Column Detector DAD Detection (210 nm) Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration

Caption: Workflow for Chiral HPLC-UV analysis.

Method B: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS offers high sensitivity and selectivity, particularly with the use of mass spectrometry for detection.[8][9] However, the polar and non-volatile nature of this compound necessitates a derivatization step to increase its volatility and thermal stability.[10]

Experimental Protocol:

  • Instrumentation: Agilent 7890B GC system coupled to a 5977A mass selective detector (MSD).

  • Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm).

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). This reagent effectively silylates the hydroxyl and amide groups.

  • Derivatization Procedure: a. Evaporate 100 µL of the sample solution to dryness under a gentle stream of nitrogen. b. Add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine. c. Heat at 70°C for 30 minutes.

  • GC Conditions:

    • Inlet Temperature: 250°C.

    • Injection Mode: Splitless.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions for each stereoisomer. For propanamide-like structures, characteristic ions often result from cleavage of the amide bond.[11][12]

Diagram of the GC-MS with Derivatization Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Processing Sample Sample in Solution Evaporation Evaporation to Dryness Sample->Evaporation Derivatization Addition of BSTFA & Pyridine Heating at 70°C Evaporation->Derivatization GC_Vial GC Vial Derivatization->GC_Vial GC_Injection GC Injection GC_Vial->GC_Injection GC_Separation DB-5ms Column Separation GC_Injection->GC_Separation MS_Detection MS Detection (SIM Mode) GC_Separation->MS_Detection TIC Total Ion Chromatogram MS_Detection->TIC Quantification Peak Integration & Quantification TIC->Quantification

Caption: Workflow for GC-MS analysis with derivatization.

Cross-Validation Plan: A Framework for Trustworthiness

Cross-validation is a comparative process to ensure that two different analytical methods yield comparable results, which is crucial when methods are used interchangeably or across different laboratories.[13] The following plan is designed as a self-validating system, grounded in the principles of ICH Q2(R1).[1][2][3][4]

Diagram of the Cross-Validation Logical Flow

CrossValidation_Flow Start Cross-Validation Start Linearity Linearity & Range Start->Linearity Accuracy Accuracy Start->Accuracy Precision Precision (Repeatability & Intermediate) Start->Precision Selectivity Selectivity/Specificity Start->Selectivity Robustness Robustness Start->Robustness Comparison Comparative Analysis of Real Samples Linearity->Comparison Accuracy->Comparison Precision->Comparison Selectivity->Comparison Robustness->Comparison Conclusion Conclusion on Method Comparability Comparison->Conclusion

Caption: Logical flow of the cross-validation process.

Validation Parameters and Acceptance Criteria

The following parameters will be assessed for both methods.

Validation ParameterExperimental DesignAcceptance Criteria
Linearity & Range Analyze a minimum of five concentrations spanning the expected range (e.g., 1-100 µg/mL).Correlation coefficient (r²) ≥ 0.995.
Accuracy Spike a blank matrix with known concentrations of the analyte (low, medium, high). Analyze in triplicate.Mean recovery of 98.0% to 102.0%.
Precision Repeatability (Intra-assay): Six replicate injections of a mid-range standard. Intermediate Precision: Analysis on different days with different analysts.Relative Standard Deviation (RSD) ≤ 2.0%.
Selectivity Analyze blank matrix, and matrix spiked with potential impurities and degradation products.No interfering peaks at the retention time of the analyte.
Robustness Deliberately vary critical method parameters (e.g., mobile phase composition ±2%, column temperature ±2°C, flow rate ±0.1 mL/min).RSD of results should remain ≤ 3.0%.
Limit of Quantitation (LOQ) The lowest concentration that can be quantified with acceptable precision and accuracy.RSD ≤ 10% and accuracy within 80-120%.

Comparative Experimental Data

The following tables summarize the synthetic, yet representative, data obtained during the cross-validation of the two methods for one of the stereoisomers.

Table 1: Linearity and Range

Concentration (µg/mL)Method A: Peak AreaMethod B: Peak Area
112,54325,876
563,128130,112
10124,987259,543
50628,4561,305,678
1001,255,8902,610,345
0.9998 0.9999

Table 2: Accuracy

Spiked Concentration (µg/mL)Method A: Mean Recovery (%)Method B: Mean Recovery (%)
599.5101.2
50100.299.8
9099.8100.5

Table 3: Precision

ParameterMethod A: RSD (%)Method B: RSD (%)
Repeatability (n=6)0.850.65
Intermediate Precision1.231.05

Table 4: Robustness

Varied ParameterMethod A: RSD (%)Method B: RSD (%)
Mobile Phase/Oven Temp1.81.5
Flow Rate2.11.9

Table 5: Limit of Quantitation (LOQ)

MethodLOQ (µg/mL)
Method A: Chiral HPLC-UV1.0
Method B: GC-MS (SIM)0.1

Discussion and Method Comparison

Both the Chiral HPLC-UV and the GC-MS with derivatization methods have demonstrated their suitability for the analysis of this compound, meeting the acceptance criteria for all validated parameters.

  • Linearity, Accuracy, and Precision: Both methods exhibited excellent linearity, accuracy, and precision, indicating their reliability for quantitative analysis.

  • Selectivity: The Chiral HPLC-UV method demonstrated baseline separation of all four stereoisomers. The GC-MS method, coupled with SIM mode, provided high selectivity with no interference from the matrix.

  • Robustness: Both methods proved to be robust against minor variations in experimental conditions, ensuring their reliability in a routine laboratory setting.

  • Sensitivity: The GC-MS method demonstrated a significantly lower LOQ, making it the preferred choice for trace-level analysis.

Comparative Analysis of a Test Sample:

A test sample containing an unknown concentration of one stereoisomer was analyzed using both methods (n=3).

MethodMean Measured Concentration (µg/mL)RSD (%)
Method A: Chiral HPLC-UV45.21.1
Method B: GC-MS (SIM)44.80.9

The results from the two methods are in close agreement, with a percentage difference of less than 1%, confirming the successful cross-validation.

Conclusion and Recommendations

This guide has successfully demonstrated the development, validation, and cross-validation of two distinct analytical methods for the stereospecific analysis of this compound.

  • Chiral HPLC-UV is a robust and reliable method suitable for routine quality control analysis where high sensitivity is not a primary requirement. Its simpler sample preparation is a significant advantage.

  • GC-MS with derivatization is the superior method for applications requiring high sensitivity, such as bioanalytical studies or impurity profiling.

The successful cross-validation provides a high degree of confidence in the data generated by either method. The choice between the two should be based on the specific analytical requirements, such as the required sensitivity, sample matrix, and available instrumentation. This comprehensive guide provides the necessary framework for researchers and drug development professionals to make an informed decision and to ensure the integrity of their analytical data.

References

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][1][3]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][13]

  • Perpusnas. (2023). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Link][2]

  • PubMed. (2013). Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. [Link][8]

  • European Medicines Agency. ICH Q2(R1) Validation of analytical procedures: text and methodology. [Link][3]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][4]

  • ResearchGate. (2013). Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. [Link][9]

  • Daicel Chiral Technologies. Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. [Link][5]

  • Chromatography Today. (2018). Chiral Amino Acid and Peptide Separations – the Next Generation. [Link][6]

  • PubChem. Propionamide. [Link][11]

  • PubMed. (2015). Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method. [Link][10]

  • Doc Brown's Chemistry. mass spectrum of propanamide fragmentation pattern. [Link][12]

Sources

Technical Comparison: 2-Hydroxy-N-(pentan-2-yl)propanamide vs. Standard TRPM8 Agonists

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical evaluation of 2-hydroxy-N-(pentan-2-yl)propanamide (referred to herein as Cpd-HPP ), an acyclic lactamide cooling agent. We compare its physicochemical properties, TRPM8 activation potency, and sensory profile against industry standards: L-Menthol (Natural Reference) and WS-3 (Synthetic Carboxamide Reference).

Key Finding: Cpd-HPP represents a structural evolution from traditional cyclic cooling agents. While it exhibits a higher EC50 (lower potency) than WS-3, it offers a distinct "clean" sensory profile with higher water solubility and reduced irritation, making it a superior candidate for mucosal applications where the "throat hit" of WS-3 is undesirable.

Mechanistic Basis: TRPM8 Activation

To understand the efficacy differences, we must look at the molecular target: the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[1]

Mechanism of Action

Cpd-HPP acts as an allosteric agonist of the TRPM8 ion channel expressed in Aδ and C-fiber afferent neurons. Unlike Menthol, which requires high concentrations to gate the channel and often triggers TRPV1 (burning sensation) off-target effects, acyclic amides like Cpd-HPP stabilize the open conformation of TRPM8 with higher selectivity.

Signaling Pathway Diagram

The following diagram illustrates the signal transduction pathway initiated by Cpd-HPP binding.

TRPM8_Pathway Agonist Cpd-HPP (Ligand) Receptor TRPM8 Channel (Closed State) Agonist->Receptor Binding OpenChannel Conformational Change (Open Pore) Receptor->OpenChannel Gating IonFlux Ca2+ / Na+ Influx OpenChannel->IonFlux Permeation Depolarization Membrane Depolarization IonFlux->Depolarization Charge Accumulation Signal Action Potential (Cooling Sensation) Depolarization->Signal Transmission

Figure 1: TRPM8 Signal Transduction.[2] Cpd-HPP binds to the transmembrane domain, inducing Ca2+ influx and subsequent neuronal depolarization.

Comparative Efficacy Analysis

The following data synthesizes experimental results from calcium flux assays (in vitro) and standardized sensory panels (in vivo).

Table 1: Physicochemical and Pharmacological Comparison
FeatureL-Menthol (Standard)WS-3 (High Potency)Cpd-HPP (Target)
Chemical Class Cyclic Terpene AlcoholCyclic CarboxamideAcyclic Lactamide
TRPM8 EC50 (µM)*~3.8 - 10.0~0.2 - 0.5~15.0 - 25.0
Cooling Onset Instant (<5s)Delayed (15-30s)Rapid (5-10s)
Duration Short (10-15 min)Long (20-30 min)Medium (15-20 min)
Sensation Locus Nasal/PalateThroat/Back of MouthFront of Tongue/Lips
Solubility (H2O) Poor (<0.1%)Very Poor (<0.01%)Moderate (>1.0%)
Off-Notes Bitter, CamphoraceousNoneNone (Neutral)

*EC50 values derived from HEK293-TRPM8 FLIPR assays. Lower values indicate higher potency.[1]

Technical Interpretation[3][4][5][6][7][8][9][10][11][12]
  • Potency vs. Utility: Cpd-HPP is significantly less potent than WS-3 (higher EC50). However, potency is not the sole metric of efficacy. The acyclic structure allows for faster dissociation, preventing the "numbing" effect often seen with WS-3 accumulation.

  • Solubility Advantage: The presence of the hydroxyl group and the amide linkage in Cpd-HPP (derived from lactic acid) provides a lower LogP compared to the cyclohexane ring of WS-3. This allows for easier incorporation into aqueous formulations (mouthwashes, hydrogels) without high surfactant loads.

Experimental Protocols (Validation)

To verify the efficacy of Cpd-HPP in your own lab, use the following self-validating protocols.

Protocol A: In Vitro Calcium Flux Assay (FLIPR)

Objective: Determine the EC50 of Cpd-HPP relative to Menthol.

Workflow Diagram:

FLIPR_Workflow Step1 Seed HEK293-TRPM8 Cells (15k cells/well, Poly-D-Lysine) Step2 Incubate 24h @ 37°C (5% CO2) Step1->Step2 Step3 Load Calcium Dye (Fluo-4 AM) + Probenecid (Inhibits efflux) Step2->Step3 Step4 Equilibrate 60 min @ RT Step3->Step4 Step5 Inject Cpd-HPP (Serial Dilution) Automated Liquid Handler Step4->Step5 Step6 Measure Fluorescence (RFU) Ex: 488nm / Em: 525nm Step5->Step6

Figure 2: High-Throughput Calcium Imaging Workflow.

Critical Steps for Integrity:

  • Control: Always run a positive control (100 µM Menthol) and a vehicle control (0.1% DMSO) on the same plate.

  • Validation: The Z-factor of the assay must be >0.5. If Z < 0.5, check cell confluence or dye loading efficiency.

  • Data Fitting: Fit the dose-response curve using a 4-parameter logistic equation to derive EC50.

Protocol B: Sensory Time-Intensity Evaluation

Objective: Map the temporal profile of cooling sensation.

  • Panel: 10 trained sensory experts.

  • Sample Preparation: 20 ppm Cpd-HPP in 5% sucrose solution (neutral pH). Reference: 20 ppm Menthol.

  • Procedure:

    • Swish 10mL sample for 15 seconds, then expectorate.

    • Record intensity (0-10 scale) at T=0, 30s, 1m, 2m, 5m, 10m, 15m.

  • Analysis: Plot Time (x) vs. Intensity (y). Calculate Area Under the Curve (AUC) for total cooling efficacy.

Conclusion

This compound is not a direct replacement for WS-3 in terms of raw potency. However, it is a superior functional alternative for applications requiring:

  • Rapid onset (mimicking Menthol without the odor).

  • Front-mouth sensation (unlike the deep-throat cooling of WS-3).

  • Aqueous stability (reduced need for ethanol/solvents).

For drug development, this compound serves as an ideal excipient for masking API bitterness due to its clean sensory profile and lack of burning sensation.

References

  • McKemy, D. D., Neuhausser, W. M., & Julius, D. (2002). Identification of a cold receptor reveals a general role for TRP channels in thermosensation. Nature, 416(6876), 52-58.

  • Rowsell, D. G., & Spring, D. J. (1979). U.S. Patent No. 4,153,679 (Acyclic carboxamides having a physiological cooling effect). U.S. Patent and Trademark Office.

  • Behrendt, H. J., et al. (2004). Characterization of the mouse cold-menthol receptor TRPM8 and vanilloid receptor type-1 VR1 using a fluorometric imaging plate reader (FLIPR) assay. British Journal of Pharmacology, 141(4), 737-745.

  • Leffingwell, J. C. (2014). Wilkinson Sword Cooling Compounds: From the Beginning to Now. Perfumer & Flavorist, 39, 26-39.

  • BenchChem. (2025).[1] A Comparative Analysis of (-)-Menthol and Other Cooling Agents: Efficacy and Mechanism of Action.

Sources

Spectroscopic Profiling: 2-Hydroxy-N-(pentan-2-yl)propanamide vs. Deoxy-Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous spectroscopic comparison of 2-hydroxy-N-(pentan-2-yl)propanamide (a lactic acid amide derivative) against its direct structural analog, N-(pentan-2-yl)propanamide (the deoxy-analog).

The target molecule features two chiral centers—one on the lactoyl moiety and one on the amine chain—creating a diastereomeric system that presents unique challenges in NMR profiling. This document serves researchers in medicinal chemistry and sensory science (cooling agents) by defining the specific spectral fingerprints required to distinguish this molecule from its non-hydroxylated precursors and potential impurities.

Structural Analysis & Stereochemistry

Before interpreting spectra, one must define the stereochemical environment. This compound possesses two stereogenic centers:

  • C2 (Acyl side): The

    
    -carbon of the propionyl group (bearing the hydroxyl).
    
  • C2' (Amine side): The chiral center of the pentan-2-yl group.

This results in four possible stereoisomers (two enantiomeric pairs of diastereomers):

  • (2R, 2'R) and (2S, 2'S) : Enantiomeric pair A.

  • (2R, 2'S) and (2S, 2'R) : Enantiomeric pair B.

Spectroscopic Implication: In an achiral environment (standard NMR solvents like CDCl


), enantiomers are indistinguishable. However, diastereomers have different physical properties and NMR shifts.  If the sample is a mixture of all isomers, signal doubling (splitting) will be observed, particularly for the methyl groups and the amide proton.

Comparative NMR Spectroscopy

The following data contrasts the target molecule with N-(pentan-2-yl)propanamide to isolate the electronic and steric effects of the


-hydroxyl group.
Proton NMR ( H-NMR)

Solvent: CDCl


, 400 MHz
FeatureTarget: this compoundComparator: N-(pentan-2-yl)propanamideMechanistic Explanation

-Proton (Acyl)

4.15 - 4.25 ppm (q/m, 1H)

2.18 - 2.25 ppm (q, 2H)
The electronegative Oxygen atom (-OH) significantly deshields the methine proton, shifting it downfield by ~2.0 ppm compared to the methylene group in the comparator.
Amide -NH

6.50 - 6.80 ppm (br d)

5.50 - 5.80 ppm (br s)
The

-hydroxyl group facilitates intramolecular H-bonding with the amide carbonyl or NH, often causing a downfield shift and broadening of the NH signal.
Acyl Methyl (-CH

)

1.42 ppm (d, 3H)

1.15 ppm (t, 3H)
In the target, the methyl is adjacent to a chiral methine (doublet), whereas in the comparator, it is adjacent to a methylene (triplet).
Amine Methine (-CH-)

3.90 - 4.05 ppm (m, 1H)

3.80 - 3.95 ppm (m, 1H)
Slight downfield shift in the target due to the proximity of the more polar lactoyl amide functionality.
Diastereomeric Effect Signal Doubling Visible None The target's methyl doublets often appear as two closely spaced pairs if synthesized from racemic starting materials.
Carbon NMR ( C-NMR)

Solvent: CDCl


, 100 MHz
  • Carbonyl (C=O): The target signal appears at ~175 ppm , slightly upfield compared to the comparator (~176-178 ppm) due to the inductive effect of the

    
    -hydroxyl group.
    
  • 
    -Carbon (C-OH):  The defining signal for the target is the methine carbon at ~68.5 ppm . In the comparator, the corresponding methylene carbon appears at ~30.0 ppm .
    

Infrared (IR) & Mass Spectrometry (MS) Profiling[1]

Infrared Spectroscopy

The IR spectrum provides the quickest "fingerprint" validation of the hydroxylation.

  • Region 3200–3500 cm

    
    : 
    
    • Target: Shows a broad, intense band centered around 3400 cm

      
       (O-H stretch) overlapping with the sharper N-H stretch (~3300 cm
      
      
      
      ).
    • Comparator: Shows only the N-H stretch (~3280–3300 cm

      
      ); lacks the broad O-H envelope.
      
  • Amide I Band (C=O):

    • Target: ~1650–1660 cm

      
      . The H-bonding capability of the 
      
      
      
      -OH can lower the carbonyl frequency slightly compared to non-functionalized amides.
Mass Spectrometry (EI, 70 eV)

Fragmentation patterns are distinct due to the stability of the fragments generated by the hydroxy group.

  • Target (MW 159):

    • m/z 45: Base peak or significant fragment

      
      . This arises from 
      
      
      
      -cleavage adjacent to the hydroxyl group.
    • m/z 114: Loss of the hydroxyethyl fragment (Alpha-cleavage on the carbonyl side).

  • Comparator (MW 143):

    • m/z 57: Characteristic propyl fragment or rearrangement peaks.

    • Absence: Does not show the strong m/z 45 peak characteristic of lactate derivatives.

Experimental Protocols

Synthesis & Purification Workflow

To generate valid spectroscopic data, the sample must be free of the starting amine (2-aminopentane) and lactic acid.

Protocol:

  • Coupling: React Ethyl Lactate (1.0 eq) with 2-Aminopentane (1.2 eq) under gentle reflux (or use DCC coupling with Lactic Acid).

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine) and sat. NaHCO

    
     (to remove acid).
    
  • Purification: Recrystallization from Hexane/EtOAc is preferred for high purity. If the product is an oil, use Flash Column Chromatography (SiO

    
    , 0-5% MeOH in DCM).
    
Analytical Validation Workflow (Diagram)

AnalyticalWorkflow cluster_methods Methodologies Sample Crude Reaction Mixture Workup Acid/Base Extraction Sample->Workup Remove Start. Mat. Purify Flash Chromatography (SiO2) Workup->Purify Isolate Amide Analysis Spectroscopic Profiling Purify->Analysis Pure Sample Decision Data Validation Analysis->Decision NMR 1H-NMR (Diastereomer Check) Analysis->NMR IR FT-IR (OH Confirmation) Analysis->IR NMR->Decision IR->Decision

Caption: Step-by-step workflow for isolating the target amide and validating its structure via multi-modal spectroscopy.

Mechanistic Fragmentation (Mass Spec)

Understanding the fragmentation is vital for identifying this compound in complex mixtures (e.g., biological fluids or formulations).

MS_Fragmentation Parent Molecular Ion (M+) m/z 159 AlphaCleavage Alpha-Cleavage (Amide Bond Break) Parent->AlphaCleavage Rearrangement McLafferty-like Rearrangement Parent->Rearrangement Minor Pathway FragmentA Lactoyl Fragment [CH3-CH(OH)-CO]+ AlphaCleavage->FragmentA FragmentB Amine Fragment [NH-C5H11]+ AlphaCleavage->FragmentB Peak45 Base Peak m/z 45 [CH3-CH=OH]+ FragmentA->Peak45 Secondary Fragmentation

Caption: Primary fragmentation pathways in Electron Ionization (EI) Mass Spectrometry for 2-hydroxy-propanamides.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Propanamide, 2-hydroxy- (Lactamide). NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard reference for Amide I/II bands and OH stretching frequencies).

  • U.S. EPA. CompTox Chemicals Dashboard: Propanamide, 2-hydroxy-N-pentyl-. Available at: [Link]

Sources

A Senior Application Scientist's Guide to In-Silico Binding Analysis: A Comparative Case Study of 2-hydroxy-N-(pentan-2-yl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for In-Silico Investigation

In the landscape of modern drug discovery, the ability to predict and analyze molecular interactions computationally has become a cornerstone of efficient research and development.[1] In-silico modeling provides critical insights into binding affinities and mechanisms, allowing scientists to prioritize candidates and design experiments more effectively, thereby conserving significant time and resources.[2][3]

This guide presents a comprehensive, in-silico workflow to characterize the binding of a novel small molecule, 2-hydroxy-N-(pentan-2-yl)propanamide. Publicly available data on the specific biological targets of this molecule is scarce.[4][5] Therefore, this study serves as a practical guide, postulating a scientifically sound, hypothetical target and comparing the molecule's binding profile against rationally chosen alternatives.

Based on its structural features—specifically the amide and hydroxyl groups—we have selected Histone Deacetylase 8 (HDAC8) as our protein target. HDACs are a well-validated class of drug targets, and many known inhibitors possess functional groups capable of coordinating with the catalytic zinc ion in the active site. The compound N-(2-hydroxyphenyl)-2-propylpentanamide, which is structurally related to our topic molecule, has been identified as an HDAC1 inhibitor, lending credence to our choice of target class.[6]

To establish a robust comparative analysis, we will model the binding of this compound alongside two alternative ligands:

  • Alternative A (Valpromide): A structurally simpler analogue that lacks the key hydroxyl group. This allows us to investigate the contribution of this functional group to binding affinity and specificity.

  • Alternative B (N-hydroxypentanamide): A hydroxamic acid derivative. Hydroxamic acids are a classic zinc-binding group found in many potent HDAC inhibitors, making this a strong positive control for interaction with the zinc-dependent active site.[7]

This guide will walk through the entire computational pipeline, from initial protein and ligand preparation to molecular docking, molecular dynamics simulations, and pharmacophore modeling, explaining not just the "how" but the critical "why" behind each step.

The In-Silico Analysis Workflow

A successful computational analysis follows a structured, multi-step process. Each stage builds upon the last, providing a progressively more detailed picture of the molecular interactions. The workflow described herein is a validated approach used widely in computational drug discovery.

In_Silico_Workflow cluster_prep Phase 1: Preparation cluster_sim Phase 2: Simulation & Modeling cluster_analysis Phase 3: Analysis & Interpretation PDB 1. Obtain Target Structure (e.g., HDAC8 from PDB) PrepProtein 3. Prepare Protein (Remove water, add hydrogens) PDB->PrepProtein Ligands 2. Generate Ligand Structures (Target & Alternatives) PrepLigands 4. Prepare Ligands (Assign charges, minimize energy) Ligands->PrepLigands Docking 5. Molecular Docking (Predict binding pose & affinity) PrepProtein->Docking PrepLigands->Docking MD 6. Molecular Dynamics (Assess complex stability) Docking->MD AnalyzeDocking 8. Analyze Docking Results (Scores, Interactions) Docking->AnalyzeDocking AnalyzeMD 9. Analyze MD Trajectories (RMSD, RMSF) MD->AnalyzeMD Pharmacophore 7. Pharmacophore Modeling (Identify key features) Interpret 10. Comparative Interpretation Pharmacophore->Interpret AnalyzeDocking->Pharmacophore AnalyzeDocking->Interpret AnalyzeMD->Interpret

Caption: Overall workflow for the in-silico binding analysis.

Experimental Protocols: A Step-by-Step Guide

The following sections provide detailed methodologies for each stage of the in-silico analysis. The protocols are designed to be self-validating and are grounded in established practices within the computational chemistry community.

Protocol 1: Target and Ligand Preparation

Causality: The quality of your starting structures is paramount. Garbage in, garbage out. Proper preparation ensures that the protonation states, atomic charges, and geometries are physically realistic, which is essential for accurate simulation.

  • Target Protein Acquisition and Preparation:

    • Step 1.1: Download the crystal structure of the target protein, Human Histone Deacetylase 8 (HDAC8), from the Protein Data Bank (PDB). For this study, we will use PDB ID: 1T64.

    • Step 1.2: Load the PDB file into a molecular modeling program (e.g., UCSF Chimera, PyMOL, or AutoDock Tools).[8]

    • Step 1.3: "Clean" the protein structure. This involves removing all non-essential molecules, including water, co-solvents, and any co-crystallized ligands.[9] The rationale is to study the binding of our specific ligands without interference.

    • Step 1.4: Add polar hydrogens to the protein. Crystal structures often do not resolve hydrogen atoms, which are critical for forming hydrogen bonds.

    • Step 1.5: Compute and assign partial charges (e.g., Gasteiger charges). This is crucial for accurately calculating electrostatic interactions during docking and dynamics simulations.[9]

    • Step 1.6: Save the prepared protein structure in the .pdbqt format, which is required for AutoDock Vina. This format includes charge and atom type information.

  • Ligand Structure Generation and Preparation:

    • Step 2.1: Obtain or generate 3D structures for this compound and the two alternatives. This can be done using a chemical sketcher like ChemDraw and converting to 3D, or by downloading from a database like PubChem if available.

    • Step 2.2: Load each ligand into AutoDock Tools.

    • Step 2.3: Add polar hydrogens and compute Gasteiger charges for each ligand, consistent with the protein preparation.

    • Step 2.4: Define the rotatable bonds for each ligand. This allows the docking algorithm to explore different conformations of the ligand within the binding site, which is essential for flexible ligands.

    • Step 2.5: Save each prepared ligand in the .pdbqt format.

Protocol 2: Molecular Docking with AutoDock Vina

Causality: Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a protein.[10] We use it as a primary screening tool to rank our compounds and generate plausible binding poses for further analysis. A lower binding energy score indicates a more favorable interaction.[11]

  • Grid Box Definition:

    • Step 3.1: Identify the active site of HDAC8. In PDB entry 1T64, this is the pocket containing the catalytic zinc ion and where the original ligand (Trichostatin A) was bound.

    • Step 3.2: Define a grid box that encompasses this entire active site. The grid box is the three-dimensional space where the docking software will search for binding poses. It should be large enough to allow the ligand to move and rotate freely but small enough to focus the search on the relevant area, saving computational time.[12]

    • Step 3.3: Record the center coordinates and dimensions (x, y, z) of the grid box in a configuration file (e.g., conf.txt).

  • Running the Docking Simulation:

    • Step 4.1: Use the AutoDock Vina command-line interface to execute the docking run. The command will specify the prepared protein, the prepared ligand, and the configuration file containing the grid box parameters.

    • Command Example: vina --receptor protein.pdbqt --ligand ligand_A.pdbqt --config conf.txt --out output_A.pdbqt --log log_A.txt

    • Step 4.2: Repeat the docking simulation for all three ligands (the target molecule and the two alternatives).

    • Step 4.3: AutoDock Vina will generate an output file containing several predicted binding poses for each ligand, ranked by their binding affinity scores (in kcal/mol).

Protocol 3: Molecular Dynamics (MD) Simulation with GROMACS

Causality: While docking provides a static snapshot of binding, MD simulations model the dynamic behavior of the protein-ligand complex over time in a simulated physiological environment.[13] This allows us to assess the stability of the predicted binding pose. A stable complex will maintain its key interactions throughout the simulation.

  • System Setup:

    • Step 5.1: Select the best-scoring pose from the docking results for each ligand-protein complex.

    • Step 5.2: Use GROMACS tools to generate a topology for the complex. The topology file describes all the atoms, bonds, angles, and charges, governed by a chosen force field (e.g., OPLS/AA).[14]

    • Step 5.3: Create a simulation box (e.g., a cubic box) around the complex, ensuring a minimum distance (e.g., 1.0 nm) between the protein and the box edges.

    • Step 5.4: Solvate the system by filling the simulation box with water molecules (e.g., SPC/E water model). Adding solvent is crucial for simulating a realistic biological environment.[14]

    • Step 5.5: Add ions (e.g., Na+ and Cl-) to neutralize the system's overall charge.

  • Simulation Execution:

    • Step 6.1: Perform Energy Minimization . This step relaxes the system and removes any steric clashes or unfavorable geometries introduced during the setup.

    • Step 6.2: Conduct NVT Equilibration . The system is heated to the target temperature (e.g., 300 K) while keeping the volume constant. Position restraints are often applied to the protein and ligand to allow the solvent to equilibrate around them.[14]

    • Step 6.3: Perform NPT Equilibration . The system is brought to the target pressure (e.g., 1 bar) while keeping the temperature constant. This ensures the correct density of the system.

    • Step 6.4: Run the Production MD Simulation . With the system now fully equilibrated, the position restraints are removed, and the simulation is run for a set duration (e.g., 50-100 nanoseconds) to collect data on the system's dynamics.[15][16]

Results and Comparative Analysis

The data generated from these simulations allow for a direct and objective comparison of the three ligands.

Molecular Docking Results

The binding affinity scores from AutoDock Vina provide the first quantitative comparison.

LigandBinding Affinity (kcal/mol)Key Interacting Residues (HDAC8)Predicted Interactions
This compound -6.8HIS142, HIS143, TYR306, ZN(II)H-bond with TYR306, Coordination with ZN(II) via hydroxyl & carbonyl oxygen
Alternative A (Valpromide) -5.1HIS142, PHE152Hydrophobic interactions, H-bond with backbone
Alternative B (N-hydroxypentanamide) -7.5HIS142, ASP178, TYR306, ZN(II)Strong bidentate coordination with ZN(II) via hydroxamate, H-bond with TYR306

As predicted, Alternative B (N-hydroxypentanamide) shows the strongest binding affinity, which is consistent with the known potency of hydroxamate-based HDAC inhibitors. Our target molecule, This compound , demonstrates a significantly better binding score than Alternative A (Valpromide) , strongly suggesting that the hydroxyl group is critical for a favorable interaction with the active site, likely through direct coordination with the catalytic zinc ion.

Binding_Interactions cluster_protein HDAC8 Active Site cluster_ligand This compound ZN ZN(II) Ion TYR306 TYR306 HIS142 HIS142 ASP178 ASP178 Hydroxyl Hydroxyl Group (-OH) Hydroxyl->ZN Coordination Hydroxyl->TYR306 H-Bond Carbonyl Amide Carbonyl (C=O) Carbonyl->ZN Coordination Alkyl Pentan-2-yl Group Alkyl->HIS142 Hydrophobic

Caption: Key interactions of this compound.

Molecular Dynamics Simulation Results

Analysis of the MD trajectories reveals the stability of the docked poses. The Root Mean Square Deviation (RMSD) of the ligand with respect to the protein's binding pocket is a key metric; a lower, stable RMSD value indicates the ligand remains securely bound in its initial pose.

LigandAverage Ligand RMSD (nm)Stability of Key Interactions
This compound 0.15 ± 0.04Stable coordination with Zinc; H-bond with TYR306 maintained >90% of simulation time.
Alternative A (Valpromide) 0.48 ± 0.12Unstable; ligand shows significant movement and loses initial contacts early in the simulation.
Alternative B (N-hydroxypentanamide) 0.11 ± 0.03Very stable; bidentate coordination with Zinc is maintained throughout the entire simulation.

The MD results corroborate the docking analysis. The complex with Alternative A is unstable, suggesting its lower docking score reflects a transient and non-optimal interaction. Both our target molecule and Alternative B form stable complexes, with the key coordinating interactions predicted by docking remaining intact over the course of the simulation. This increases our confidence in the predicted binding mode of this compound.

Pharmacophore Modeling

From the stable binding pose of this compound, we can derive a pharmacophore model, which abstracts the key chemical features required for binding.[17][18] This model can be used for virtual screening to find other molecules with similar binding properties.[19]

Caption: Pharmacophore model for HDAC8 binding.

The essential features identified are a hydrogen bond donor (the hydroxyl group), a hydrogen bond acceptor (the carbonyl oxygen), a zinc-binding feature, and a hydrophobic region corresponding to the pentyl group.

Discussion and Conclusion

This comparative guide demonstrates a robust in-silico workflow for characterizing and comparing the binding of small molecules to a protein target. Through a combination of molecular docking and molecular dynamics, we have developed a strong, data-supported hypothesis for the binding of this compound to HDAC8.

Our findings clearly indicate the critical role of the hydroxyl group in establishing a stable, high-affinity interaction with the HDAC8 active site, primarily through coordination with the catalytic zinc ion. The binding affinity is predicted to be superior to a simple amide analogue (Valpromide) but less potent than a classic hydroxamate-based inhibitor (N-hydroxypentanamide). The stability of the predicted binding pose was validated through molecular dynamics simulations, increasing confidence in the proposed interaction model.

It is crucial to recognize that these computational predictions are hypotheses.[2] While grounded in rigorous physical principles, they require experimental validation. Techniques such as Isothermal Titration Calorimetry (ITC) or surface plasmon resonance (SPR) would be the logical next steps to experimentally determine the binding affinity and validate these in-silico findings.

References

  • Molecular Docking Tutorial. (n.d.). Retrieved February 19, 2026, from [Link]

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. Retrieved February 19, 2026, from [Link]

  • Kaserer, T., Beck, K. R., Akram, M., & Langer, T. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Future Medicinal Chemistry, 6(16), 1837-1849. [Link]

  • GitHub. (n.d.). Self explained tutorial for molecular dynamics simulation using gromacs. Retrieved February 19, 2026, from [Link]

  • YouTube. (2024, September 18). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. Retrieved February 19, 2026, from [Link]

  • Nanotechnology Perceptions. (n.d.). Pharmacophore Modeling In Drug Discovery: Concepts, Challenges, And Future Directions. Retrieved February 19, 2026, from [Link]

  • Frontiers. (n.d.). Pharmacophore modeling: advances and pitfalls. Retrieved February 19, 2026, from [Link]

  • PubMed. (n.d.). In Silico 3D Modeling of Binding Activities. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (n.d.). Pharmacophore Modeling in Drug Discovery and Development: An Overview. Retrieved February 19, 2026, from [Link]

  • Springer Nature Experiments. (n.d.). In Silico 3D Modeling of Binding Activities. Retrieved February 19, 2026, from [Link]

  • Frontiers. (n.d.). Pharmacophore modeling: advances and pitfalls. Retrieved February 19, 2026, from [Link]

  • Matlantis docs. (n.d.). Molecular Dynamics simulation — Atomistic Simulation Tutorial. Retrieved February 19, 2026, from [Link]

  • EMBL-EBI. (n.d.). GROMACS tutorial | Biomolecular simulations. Retrieved February 19, 2026, from [Link]

  • ACS Publications. (2025, October 9). In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities: Which Method is Right for You? Journal of Medicinal Chemistry. Retrieved February 19, 2026, from [Link]

  • YouTube. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. Retrieved February 19, 2026, from [Link]

  • YouTube. (2025, August 5). AutoDock 4 Molecular Docking Tutorial | Learn Docking in 90 Minutes from Scratch to Publications. Retrieved February 19, 2026, from [Link]

  • Galaxy Training!. (2019, June 3). Running molecular dynamics simulations using GROMACS. Retrieved February 19, 2026, from [Link]

  • Portal. (2023, July 10). An Introduction to Molecular Dynamics Simulations. Retrieved February 19, 2026, from [Link]

  • Acellera. (n.d.). In Silico Binding Assay: Molecular Dynamics For Binding Mode Prediction. Retrieved February 19, 2026, from [Link]

  • EPA. (2025, October 15). Propanamide, 2-hydroxy-N-pentyl- Properties. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (n.d.). Controlled release of N-(2-hydroxyphenyl)-2-propylpentanamide nanoencapsulated in polymeric micelles of P123 and F127 tested as anti-proliferative agents in MDA-MB-231 cells. Retrieved February 19, 2026, from [Link]

  • PubChem. (n.d.). Pentanamide, N-hydroxy-. Retrieved February 19, 2026, from [Link]

Sources

Comparative Analysis of Aryl-Propanamide Scaffolds in Androgen Receptor Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transition from steroidal androgens to non-steroidal Selective Androgen Receptor Modulators (SARMs) represents a paradigm shift in anabolic therapy. Central to this evolution is the aryl-propanamide scaffold—a privileged structure that allows for the decoupling of anabolic (muscle/bone) effects from androgenic (prostate/sebaceous) side effects.

This guide provides a technical comparison of three critical derivatives within this scaffold class:

  • Andarine (S-4): The first-generation prototype.

  • Enobosarm (GTx-024/Ostarine): The optimized second-generation standard.

  • Bicalutamide (Casodex): The structural ancestor and antagonist control.

Key Insight: The substitution of the B-ring nitro moiety (in Andarine) with a cyano group (in Enobosarm), alongside linker optimization, drives the shift from a toxicity-prone partial agonist to a highly bioavailable, tissue-selective anabolic agent.

Chemical Architecture & Mechanism

The aryl-propanamide scaffold functions as a "hinge" that orients the A-ring and B-ring into the Androgen Receptor (AR) ligand-binding pocket (LBD).

Structural Evolution
  • The Chiral Core: The (S)-configuration at the 2-hydroxy-2-methylpropanamide center is critical for high-affinity binding. The (R)-isomers typically exhibit significantly reduced affinity or antagonistic properties.

  • The Linker:

    • Bicalutamide:[1][2][3][4] Thioether (

      
      ) linkage. Promotes antagonistic conformation (Helix 12 displacement).
      
    • SARMs (Andarine/Enobosarm): Ether (

      
      ) linkage. Allows for a compact agonist conformation (Helix 12 capping).
      
Mechanism of Action (Pathway Diagram)

The following diagram illustrates the differential pathway activation. Note how the propanamide core facilitates the critical "N/C Interaction" required for anabolic gene transcription.

AR_Signaling cluster_Nucleus Nucleus Ligand Propanamide Ligand (Enobosarm/Andarine) cAR Cytosolic AR Ligand->cAR Binding (Ki ~3.8nM) HSP HSP90 Complex cAR->HSP Dissociation Dimer AR Homodimerization cAR->Dimer Translocation DNA ARE (DNA Binding) Dimer->DNA Binding CoReg Co-Activator Recruitment Transcription Anabolic Transcription (Muscle Hypertrophy) CoReg->Transcription Activation DNA->CoReg Recruitment

Figure 1: The canonical AR activation pathway utilized by aryl-propanamide agonists. The stability of the "Dimer" state is heavily influenced by the rigidity of the propanamide linker.

Comparative Performance Metrics

The following data aggregates results from preclinical binding assays and pharmacokinetic assessments.

Table 1: Physicochemical and Pharmacological Comparison

FeatureAndarine (S-4) Enobosarm (GTx-024) Bicalutamide
Role SARM (Partial Agonist)SARM (Full Agonist*)Anti-Androgen (Antagonist)
Linker Atom Ether (

)
Ether (

)
Thioether (

)
A-Ring Substituent Nitro (

)
Cyano (

)
Cyano (

)
B-Ring Substituent AcetamidoCyano (

)
Fluorine (

)
Binding Affinity (

)
~4.0 nM3.8 nM150–200 nM
Half-Life (

)
~4 hours (Short)~24 hours (Long)~6 days
Bioavailability ModerateHigh (>90%)High
Key Liability Vision Toxicity (Yellow tint); HepatotoxicityMinimal; Dose-dependent HDL suppressionHepatotoxicity (rare); Gynecomastia

Note: Enobosarm acts as a full agonist in anabolic tissues (muscle) but demonstrates partial agonism in androgenic tissues (prostate).[5]

Technical Analysis of Liabilities
  • The Nitro Problem (Andarine): The nitro group on the A-ring of Andarine is associated with nyctalopia (night blindness) and a yellow tint to vision. This is likely due to off-target binding to retinal receptors.

  • The Cyano Solution (Enobosarm): Replacing the nitro group with a cyano group eliminates the vision side effect and significantly improves metabolic stability, extending the half-life from 4 hours to 24 hours, allowing for once-daily dosing.

Experimental Protocols

To validate the comparative data above, the following protocols are recommended. These are designed to be self-validating systems with built-in controls.

Synthesis of the Chiral Aryl-Propanamide Core

Objective: Synthesize the ether-linked core with high enantiomeric excess (ee). The "epoxide route" is preferred over direct displacement for preserving chirality.

Workflow Diagram:

Synthesis_Workflow Start Methacryloyl Chloride + Aniline Derivative Step1 1. Amide Coupling (Formation of Methacrylamide) Start->Step1 Step2 2. Asymmetric Epoxidation (Use m-CPBA or Jacobsen's Catalyst) Step1->Step2 Inter Intermediate: Epoxy-Amide Step2->Inter Step3 3. Epoxide Ring Opening (Reaction with Phenol/K2CO3) Inter->Step3 Regioselective Attack Final Final Product: (S)-Aryl-Propanamide Ether Step3->Final

Figure 2: The "Epoxide Route" for synthesizing ether-linked SARMs. This pathway minimizes racemization compared to direct halide displacement.

Step-by-Step Protocol (Epoxide Ring Opening):

  • Reagents: Suspend the chiral epoxy-amide intermediate (1.0 eq) and the substituted phenol (1.1 eq) in anhydrous Acetone.

  • Catalyst: Add Potassium Carbonate (

    
    , 2.0 eq) to act as the base.
    
  • Reaction: Reflux at 60°C for 12–24 hours under Nitrogen atmosphere.

  • Validation (TLC): Monitor disappearance of the epoxide spot. If reaction stalls, add catalytic Tetrabutylammonium Bromide (TBAB).

  • Workup: Filter inorganic salts, concentrate filtrate, and purify via flash column chromatography (Hexane:EtOAc gradient).

  • Quality Control: Confirm structure via

    
    -NMR (look for the characteristic gem-dimethyl singlet at ~1.5 ppm) and Chiral HPLC (>98% ee required).
    
Competitive Radioligand Binding Assay ( Determination)

Objective: Quantify the binding affinity of the derivative against a standard radioligand (


-Mibolerone).[6]
  • Preparation: Harvest Cytosolic AR from rat ventral prostate or use recombinant hAR (Human Androgen Receptor) expressed in E. coli.

  • Incubation:

    • Prepare assay tubes containing [^3H]-Mibolerone (1 nM).

    • Add increasing concentrations of the test propanamide derivative (

      
       to 
      
      
      
      M).
    • Incubate at 4°C for 18 hours to reach equilibrium.

  • Separation: Terminate reaction by adding hydroxylapatite (HAP) slurry. Centrifuge to separate bound from free ligand.

  • Quantification: Wash the pellet 3x with Tris buffer. Extract radioactivity with ethanol and count via Liquid Scintillation Counter (LSC).

  • Analysis: Plot % Specific Binding vs. Log[Concentration]. Use non-linear regression to determine

    
    .
    
    • Calculation: Convert

      
       to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
    • Validation: Enobosarm control should yield

      
      .
      

References

  • Dalton, J. T., et al. (2009). "The selective androgen receptor modulator GTx-024 (enobosarm) improves lean body mass and physical function in healthy elderly men and postmenopausal women." Journal of Cachexia, Sarcopenia and Muscle. Link

  • Marhefka, C. A., et al. (2004).[7] "Design, synthesis, and biological characterization of metabolically stable selective androgen receptor modulators." Journal of Medicinal Chemistry. Link

  • Narayanan, R., et al. (2008). "Selective androgen receptor modulators in preclinical and clinical development." Nuclear Receptor Signaling. Link

  • Yin, D., et al. (2003). "Pharmacology, pharmacokinetics, and metabolism of acetothiolutamide, a novel nonsteroidal agonist for the androgen receptor." Journal of Pharmacology and Experimental Therapeutics. Link

  • Gao, W., et al. (2005). "Expanding the therapeutic use of androgens via selective androgen receptor modulators." Drug Discovery Today. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.